6-Bromoquinoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYPKQZYXQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675386 | |
| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-26-9 | |
| Record name | Quinoline, 6-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55377-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromoquinoline Hydrochloride
This technical guide offers an in-depth exploration of the physicochemical properties of 6-Bromoquinoline hydrochloride (CAS No: 55377-26-9).[1] As a pivotal intermediate in organic synthesis and a foundational scaffold in medicinal chemistry, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development. This document provides critical data, validated experimental protocols, and expert insights to facilitate its effective application.
Introduction: Strategic Importance in Synthesis and Drug Discovery
The quinoline ring system is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 6-position offers a versatile synthetic handle for derivatization, primarily through metal-catalyzed cross-coupling reactions. Converting the parent 6-Bromoquinoline into its hydrochloride salt is a deliberate strategy to enhance its physical handling characteristics and, most importantly, to improve its aqueous solubility—a critical parameter for both reaction chemistry and pharmaceutical formulation.
Molecular Identity and Core Physical Properties
A precise understanding of the molecule's fundamental properties is the starting point for all experimental design. This compound is the salt formed from the reaction of the weakly basic 6-Bromoquinoline with hydrochloric acid.
Molecular Structure:
References
An In-depth Technical Guide to 6-Bromoquinoline Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Bromoquinoline hydrochloride (CAS No: 55377-26-9), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development.[1] The document elucidates the core physicochemical properties, provides detailed, field-proven protocols for its synthesis via the classic Skraup reaction, and explores its versatile reactivity, particularly in modern cross-coupling chemistry. As a Senior Application Scientist, this guide moves beyond simple data presentation to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability. We will delve into its role as a versatile intermediate, its applications in medicinal chemistry and agrochemical synthesis, and conclude with essential safety and handling protocols.
Core Compound Identification and Properties
6-Bromoquinoline is most commonly handled and stored in its free base form or as the hydrochloride salt. The hydrochloride form often enhances stability and solubility in certain aqueous media, which can be advantageous for specific biological assays. However, for synthetic transformations, the free base is typically used.
Chemical Structure and Identification
The core structure consists of a quinoline ring system brominated at the 6-position. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.
Caption: Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties for both this compound and its corresponding free base. This data is critical for handling, characterization, and application in synthetic chemistry.[2]
| Property | This compound | 6-Bromoquinoline (Free Base) | Reference(s) |
| CAS Number | 55377-26-9 | 5332-25-2 | [1][2] |
| Molecular Formula | C₉H₇BrClN | C₉H₆BrN | [1][2] |
| Molecular Weight | 244.52 g/mol | 208.05 g/mol | [1][2][3] |
| Appearance | Not specified | Light brown or light yellow liquid/solid | [2] |
| Melting Point | Not specified | 19 - 24 °C (66.2 - 75.2 °F) | [2][4][5] |
| Boiling Point | Not specified | 116 °C @ 6 mmHg | [2][4] |
| Density | Not specified | 1.538 g/cm³ @ 25 °C | [2][6] |
| Flash Point | Not specified | > 110 °C (> 230 °F) | [2][4][6] |
| Solubility | Not specified | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF | [2][4] |
Synthesis of 6-Bromoquinoline: The Skraup Reaction
The most reliable and classic method for preparing 6-bromoquinoline is the Skraup synthesis, which constructs the quinoline ring system in a one-pot reaction.[7][8] This reaction involves heating an aniline (in this case, 4-bromoaniline) with glycerol, sulfuric acid, and a mild oxidizing agent.[7][8]
Expertise & Experience: The choice of the Skraup reaction is deliberate. While other methods exist, its use of inexpensive starting materials and its robustness make it a cornerstone of quinoline synthesis.[7][9] The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into acrolein (the electrophile) and as a catalyst for the subsequent cyclization.[7] The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.
Caption: Workflow for the Skraup synthesis of 6-bromoquinoline.
Detailed Experimental Protocol: Skraup Synthesis
This protocol is a self-validating system, where successful completion of each step is confirmed by observable changes before proceeding.
Materials:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)[8]
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Initial Charge: To the flask, add 4-bromoaniline and concentrated sulfuric acid. Stir the mixture to ensure homogeneity.
-
Heating: Gently heat the mixture with stirring to a stable temperature of 140-145°C.[7]
-
Glycerol Addition: Add anhydrous glycerol dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature. This step is exothermic; careful addition prevents the reaction from becoming too vigorous. The dehydration of glycerol to acrolein occurs in situ.
-
Reaction and Oxidation: After the glycerol addition is complete, maintain the reaction at 140-145°C for approximately 3 hours.[2] The dihydroquinoline intermediate formed is oxidized to 6-bromoquinoline during this time.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., 10% sodium carbonate solution or ammonia solution) until the pH is alkaline.[2][10] This step precipitates the crude product.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or toluene.[2][10] Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 6-bromoquinoline can be purified by vacuum distillation to yield the final product.[2]
Preparation of this compound
To obtain the hydrochloride salt, the purified 6-bromoquinoline (free base) is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride (HCl) in the same solvent. The hydrochloride salt will typically precipitate from the solution and can be collected by filtration.
Chemical Reactivity and Synthetic Applications
The true value of this compound in drug discovery and materials science lies in the reactivity of its free base form. The bromine atom at the 6-position is a versatile synthetic handle, enabling a wide range of functionalization reactions, most notably palladium-catalyzed cross-coupling.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is ideally suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several named reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups. This is a cornerstone reaction in medicinal chemistry for building molecular complexity. While 6-iodoquinoline is more reactive, 6-bromoquinoline offers a balance of reactivity and cost-effectiveness.[11]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of various amino-quinoline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[10]
Caption: Versatility of 6-bromoquinoline in palladium-catalyzed reactions.
Nitration and Nucleophilic Aromatic Substitution (SNAr)
The quinoline ring can undergo electrophilic substitution. For instance, nitration of 6-bromoquinoline with a mixture of nitric and sulfuric acid regioselectively yields 6-bromo-5-nitroquinoline.[12]
Trustworthiness: The introduction of the electron-withdrawing nitro group at the 5-position serves a critical purpose: it activates the C-Br bond at the 6-position towards nucleophilic aromatic substitution (SNAr).[12] This two-step sequence (nitration followed by SNAr) is a powerful strategy for introducing nucleophiles that are not amenable to cross-coupling conditions.
Applications in Drug Discovery and Agrochemicals
6-Bromoquinoline is not an end product but a crucial intermediate. Its derivatives are widely explored for various biological activities.
-
Medicinal Chemistry: The quinoline scaffold is a "privileged structure" found in numerous pharmaceuticals. Using 6-bromoquinoline as a starting point, chemists can generate large libraries of derivatives for high-throughput screening.[2][13] These derivatives have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[13]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of novel fungicides and herbicides.[10] The ability to easily modify the 6-position allows for the fine-tuning of activity and specificity for crop protection.
Caption: General workflow for utilizing 6-bromoquinoline in drug discovery.[2]
Safety and Handling
6-Bromoquinoline (free base) is a hazardous chemical and must be handled with appropriate precautions.[2] The hydrochloride salt should be handled with similar care.
-
Hazard Classifications: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3][6][14]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[14][15]
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14][15]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves (e.g., nitrile rubber), and a lab coat. Use a dust mask (type N95) or respirator if ventilation is inadequate.[6][16]
Conclusion
This compound, and its corresponding free base, are more than just chemical reagents; they are enabling tools for innovation in the life sciences and material sciences. A thorough understanding of its synthesis, particularly the robust Skraup reaction, and its reactivity as a versatile cross-coupling partner, is essential for any researcher aiming to construct novel molecular architectures. By following the detailed protocols and safety guidelines presented in this guide, scientists can confidently and effectively utilize this key building block to advance their research and development objectives.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-ブロモキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromoquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromoquinoline. As a pivotal heterocyclic compound in medicinal chemistry and materials science, a thorough understanding of its structural characterization is essential.[1] This document details the foundational principles of NMR spectroscopy as applied to 6-bromoquinoline, offers a detailed interpretation of its spectral data, outlines field-proven experimental protocols for data acquisition, and presents visualizations to aid in the comprehension of its molecular structure and the logical workflow of NMR analysis.
Introduction: The Role of NMR in the Structural Elucidation of 6-Bromoquinoline
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for determining the structure of organic molecules.[1] For a molecule such as 6-bromoquinoline, which possesses a rigid aromatic framework, NMR provides precise information about the electronic environment of each hydrogen (¹H) and carbon (¹³C) atom. This allows for unambiguous confirmation of its identity and purity.
The quinoline ring system contains distinct chemical environments for its protons and carbons. The introduction of a bromine atom at the 6-position introduces specific electronic effects that influence the chemical shifts of the surrounding nuclei, providing a unique spectral fingerprint. This guide will deconstruct the ¹H and ¹³C NMR spectra of 6-bromoquinoline, explaining the rationale behind the observed chemical shifts and coupling constants.
¹H and ¹³C NMR Spectral Data of 6-Bromoquinoline
The following tables summarize the quantitative ¹H and ¹³C NMR data for 6-bromoquinoline, typically recorded in deuterated chloroform (CDCl₃). It is important to note that chemical shifts can be influenced by factors such as solvent and sample concentration.[2][3]
Table 1: ¹H NMR Spectral Data of 6-Bromoquinoline in CDCl₃
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~8.90 | dd | J = 4.2, 1.7 |
| H-3 | ~7.41 | dd | J = 8.3, 4.2 |
| H-4 | ~8.15 | dd | J = 8.3, 1.7 |
| H-5 | ~8.08 | d | J = 9.0 |
| H-7 | ~7.72 | dd | J = 9.0, 2.2 |
| H-8 | ~8.00 | d | J = 2.2 |
| Note: The chemical shifts and coupling constants are approximate values based on typical spectra and may vary slightly depending on experimental conditions.[2] |
Table 2: ¹³C NMR Spectral Data of 6-Bromoquinoline in CDCl₃
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2 | ~151.2 |
| C-3 | ~121.8 |
| C-4 | ~136.0 |
| C-4a | ~147.9 |
| C-5 | ~130.3 |
| C-6 | ~120.7 |
| C-7 | ~132.8 |
| C-8 | ~129.0 |
| C-8a | ~128.5 |
| Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions.[2] |
Detailed Spectral Interpretation
Analysis of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of 6-bromoquinoline displays a set of distinct signals corresponding to the six protons on the quinoline ring.
-
The Pyridine Ring Protons (H-2, H-3, and H-4):
-
H-2 (~8.90 ppm): This proton is located adjacent to the electronegative nitrogen atom, which deshields it, causing it to resonate at a significantly downfield chemical shift. It appears as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling) and H-4 (meta coupling).
-
H-4 (~8.15 ppm): This proton is also deshielded by the nitrogen atom and appears downfield. It is observed as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling) and H-2 (meta coupling).
-
H-3 (~7.41 ppm): This proton resonates at a more upfield position compared to H-2 and H-4. It appears as a doublet of doublets (dd) due to ortho coupling with both H-2 and H-4.
-
-
The Benzene Ring Protons (H-5, H-7, and H-8):
-
H-5 (~8.08 ppm): This proton is deshielded and appears as a doublet (d) due to ortho coupling with H-7.
-
H-7 (~7.72 ppm): This proton is observed as a doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-8.
-
H-8 (~8.00 ppm): This proton is deshielded and appears as a doublet (d) due to meta coupling with H-7. The bromine atom at the 6-position influences the chemical shifts of these protons through its electron-withdrawing inductive effect and electron-donating resonance effect.
-
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of 6-bromoquinoline shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
C-2 (~151.2 ppm) and C-4 (~136.0 ppm): These carbons are adjacent to the nitrogen atom and are significantly deshielded, causing them to appear at the most downfield positions.
-
C-4a (~147.9 ppm) and C-8a (~128.5 ppm): These are the quaternary carbons at the ring fusion.
-
C-6 (~120.7 ppm): This is the carbon atom directly attached to the bromine atom. The "heavy atom" effect of bromine and its electronegativity influence this chemical shift.
-
Other Aromatic Carbons: The remaining carbon signals correspond to the other carbons in the quinoline ring system, with their chemical shifts influenced by their position relative to the nitrogen and bromine atoms.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 6-bromoquinoline, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 6-bromoquinoline for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for 6-bromoquinoline.[2] Other potential solvents include DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[2]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.[2]
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).[2]
-
Temperature: 298 K (25 °C).[2]
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.[2]
-
Acquisition Time (AQ): 2-4 seconds.[2]
-
Relaxation Delay (D1): 1-5 seconds.[5]
-
Number of Scans (NS): 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or tetramethylsilane (TMS) at δ = 0.00 ppm.
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).[2]
-
Temperature: 298 K (25 °C).[2]
-
Spectral Width (SW): Approximately 200-220 ppm.[2]
-
Acquisition Time (AQ): 1-2 seconds.[2]
-
Relaxation Delay (D1): 2 seconds.[2]
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).[2]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.
Visualizations
Molecular Structure and Atom Numbering
References
An In-depth Technical Guide to the Skraup Synthesis of 6-Bromoquinoline
This guide provides a comprehensive overview of the Skraup synthesis for preparing 6-bromoquinoline, a critical intermediate in pharmaceutical development. We will delve into the essential starting materials, dissect the multi-step reaction mechanism, and provide a detailed experimental protocol tailored for researchers and drug development professionals.
Introduction: The Significance of the Skraup Synthesis
First reported by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of quinolines.[1] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[1][2] This method's robustness and versatility have made it a fundamental tool for accessing a wide array of substituted quinolines, which are prevalent scaffolds in numerous biologically active molecules.[3][4]
The synthesis of 6-bromoquinoline, in particular, highlights the utility of the Skraup reaction in creating key building blocks for drug discovery. The bromine atom at the 6-position serves as a versatile handle for further functionalization, enabling the exploration of diverse chemical space in medicinal chemistry programs.
Core Components: Starting Materials and Reagents
The successful execution of the Skraup synthesis for 6-bromoquinoline hinges on the careful selection and understanding of each component's role.
| Component | Function | Key Considerations |
| 4-Bromoaniline | Aromatic amine precursor | The primary starting material that forms the benzene portion of the quinoline ring. The position of the bromine atom on the aniline dictates its final position on the quinoline product. |
| Glycerol | Source of the pyridine ring's carbon backbone | Undergoes acid-catalyzed dehydration to form acrolein, the key electrophile in the reaction.[2][3] Using anhydrous or "dynamite" glycerol is often recommended for optimal yields.[5] |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and Dehydrating Agent | Facilitates the dehydration of glycerol to acrolein and catalyzes the intramolecular cyclization step.[3][6] Its hygroscopic nature drives the dehydration equilibrium forward. |
| Oxidizing Agent | Aromatization of the dihydroquinoline intermediate | Traditionally, nitrobenzene is used, which can also serve as a solvent.[7] Other options include arsenic pentoxide or milder reagents like iodine.[5][8] The choice of oxidant can affect the reaction's vigor and overall yield.[9] |
| Ferrous Sulfate (FeSO₄) (Optional) | Moderator | Often added to control the exothermic nature of the reaction, making it less violent and more manageable, especially on a larger scale.[3][9] |
The Reaction Pathway: A Detailed Mechanistic Exploration
The Skraup synthesis of 6-bromoquinoline is a cascade of sequential reactions, each critical for the formation of the final product.[2][10]
Step 1: Dehydration of Glycerol to Acrolein
The reaction commences with the concentrated sulfuric acid-catalyzed dehydration of glycerol. This process involves the elimination of two water molecules to form the highly reactive α,β-unsaturated aldehyde, acrolein (propenal).[3][8][11]
Step 2: Michael Addition
The nitrogen atom of 4-bromoaniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein.[2][6][12] This 1,4-addition is a key bond-forming step, linking the aniline precursor to the three-carbon unit derived from glycerol.
Step 3: Acid-Catalyzed Cyclization
The intermediate formed from the Michael addition undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution.[2][11] The electron-rich ortho-position of the bromoaniline ring attacks the protonated aldehyde, leading to the closure of the second ring and the formation of a 1,2-dihydroquinoline intermediate after dehydration.[3]
Step 4: Oxidation to 6-Bromoquinoline
The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic 6-bromoquinoline.[3][6] The oxidizing agent abstracts two hydrogen atoms, leading to the formation of the stable, aromatic quinoline ring system.[10]
Below is a diagram illustrating the complete mechanistic pathway:
Caption: A flowchart of the Skraup synthesis mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for the synthesis of 6-bromoquinoline. Caution: The Skraup reaction is highly exothermic and can become violent.[3][9] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (optional, but recommended)
-
Toluene (for extraction)
-
Sodium Hydroxide or Ammonia solution (for neutralization)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, cautiously add concentrated sulfuric acid to 4-bromoaniline while cooling the flask in an ice bath.[5]
-
Addition of Reagents: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.[5] Finally, add nitrobenzene.
-
Heating and Reaction: Gently heat the mixture. The reaction is exothermic and will likely begin to boil without external heating.[9] Be prepared to remove the heat source. If the reaction becomes too vigorous, the flask can be cooled with a wet towel.[5] Once the initial exotherm subsides, continue to heat the mixture at a controlled temperature (typically around 140-145°C) for several hours to ensure the reaction goes to completion.[2]
-
Workup - Quenching and Neutralization: After cooling, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.[2] This step should be performed in a fume hood. Slowly neutralize the acidic solution with a concentrated sodium hydroxide or ammonia solution until the pH is neutral.[2]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with toluene (or another suitable organic solvent) multiple times.[2] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 6-bromoquinoline.
-
Purification: The crude product is often a dark oil or solid. Purify by vacuum distillation to obtain the final product.[2]
Data Summary
The following table summarizes key physicochemical and spectroscopic data for the target compound, 6-bromoquinoline.
| Parameter | Value |
| Molecular Formula | C₉H₆BrN |
| Molecular Weight | 208.06 g/mol |
| Appearance | Yellowish solid or oil |
| Boiling Point | 150-155 °C @ 15 mmHg[2] |
| ¹H NMR (CDCl₃, δ) | 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.45 (dd, J = 8.3, 4.2 Hz, 1H)[2] |
| ¹³C NMR (CDCl₃, δ) | 150.8, 147.9, 135.9, 131.0, 130.4, 129.1, 128.8, 122.3, 121.8[2] |
| Mass Spectrum (m/z) | 207 (M⁺), 209 (M⁺+2)[2] |
Conclusion
The Skraup synthesis remains a powerful and relevant method for the preparation of 6-bromoquinoline and other substituted quinolines. A thorough understanding of the underlying mechanism, the function of each reagent, and careful control of the reaction conditions are paramount for a successful and safe synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this classic reaction in their synthetic endeavors.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. brainly.in [brainly.in]
- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 11. iipseries.org [iipseries.org]
- 12. brainly.in [brainly.in]
An In-depth Technical Guide to the Solubility of 6-Bromoquinoline Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromoquinoline hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core physicochemical principles governing the dissolution of this important heterocyclic salt. While quantitative public data is limited, this guide synthesizes foundational chemical theories with data from analogous compounds to present a reasoned prediction of its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of solubility via the isothermal shake-flask method, ensuring researchers can generate reliable data tailored to their specific applications. The document is structured to provide not just data, but a deep-seated understanding of the causality behind solvent selection and solubility outcomes.
Introduction: The Significance of this compound
6-Bromoquinoline and its derivatives are pivotal building blocks in medicinal chemistry and materials science. As a hydrochloride salt, this compound offers distinct advantages over its free base form, often exhibiting improved stability and handling properties. However, the introduction of the salt form fundamentally alters its interaction with solvents. A thorough understanding of its solubility is paramount for:
-
Reaction Condition Design: Ensuring homogeneity for consistent reaction kinetics.
-
Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for optimal yield and purity.
-
Formulation Development: Critical for creating effective delivery systems for active pharmaceutical ingredients (APIs).
This guide aims to equip the scientific community with the foundational knowledge and practical tools to effectively work with this compound.
Physicochemical Principles of Hydrochloride Salt Solubility
The solubility of an organic salt is a balance between the energy required to break apart its crystal lattice and the energy released when its constituent ions are solvated by the solvent.[1] For this compound, this process involves overcoming the strong ionic attraction between the positively charged quinolinium ion and the chloride anion.
Key Factors Influencing Solubility:
-
"Like Dissolves Like": This principle is the cornerstone of solubility prediction.[2] this compound is a highly polar, ionic compound. Therefore, it will exhibit the highest solubility in polar solvents capable of stabilizing the separated ions.[3]
-
Solvent Polarity (Dielectric Constant): Solvents with a high dielectric constant are more effective at insulating the separated positive and negative ions from each other, preventing them from recombining and precipitating out of solution.[3]
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., alcohols, water) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3] They are particularly effective at solvating the chloride anion through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) have large dipole moments but lack O-H or N-H bonds.[4][5] They are excellent at solvating the positively charged quinolinium cation via their partial negative charges (often on an oxygen or nitrogen atom).[5] Their inability to donate hydrogen bonds leaves the anion less shielded, which can sometimes enhance reactivity in solution.[3]
-
-
Molecular Size and Structure: Larger molecules generally require more energy to solvate, which can lead to lower solubility compared to smaller, structurally similar molecules.[2] The presence of the bromine atom on the quinoline core increases the molecular weight and size of this compound compared to the parent quinoline hydrochloride.
Predicted Solubility Profile of this compound
Direct, quantitative solubility data for this compound is not widely available in published literature. However, by using data from the parent compound, quinoline hydrochloride , and applying the principles outlined above, we can construct a highly informative, illustrative profile. Quinoline hydrochloride is reported to be freely soluble in alcohol and chloroform, and sparingly soluble in cold ether.[6]
Based on this, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound at ambient temperature (approx. 20-25°C).
| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Scientific Justification |
| Polar Protic | Methanol / Ethanol | High (> 50 mg/mL) | These alcohols are highly polar and can form strong hydrogen bonds, effectively solvating both the quinolinium cation and the chloride anion. This is analogous to the high solubility of quinoline hydrochloride in alcohol.[6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | DMSO is a highly polar aprotic solvent with a strong ability to solvate cations.[4] It is an excellent solvent for a wide range of organic salts. |
| Dimethylformamide (DMF) | High (> 50 mg/mL) | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively dissolving organic salts.[4] | |
| Acetonitrile (ACN) | Moderate (10-30 mg/mL) | Acetonitrile is polar aprotic but has a lower dielectric constant than DMSO or DMF.[4] It is expected to be a reasonably good solvent but likely less effective than more polar options. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate (5-20 mg/mL) | DCM has moderate polarity. While quinoline hydrochloride shows solubility in chloroform,[6] the larger size and potential for lower solvation energy for the 6-bromo derivative may limit its solubility here. |
| Ethers | Tetrahydrofuran (THF) | Low (1-5 mg/mL) | THF has a relatively low dielectric constant and is a weaker base than polar aprotic solvents, making it less effective at solvating the cation. |
| Diethyl Ether | Very Low / Insoluble (< 1 mg/mL) | With its low polarity and inability to form strong interactions, diethyl ether is a poor solvent for ionic salts. It is often used as an anti-solvent to induce precipitation of hydrochloride salts from other organic solutions.[7][8] | |
| Non-Polar | Toluene / Hexane | Insoluble (< 0.1 mg/mL) | These non-polar solvents cannot overcome the crystal lattice energy of the salt due to the lack of favorable ion-dipole interactions.[2] |
Experimental Determination of Solubility: A Standard Protocol
To obtain precise, quantitative data, an experimental determination is necessary. The isothermal shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and accuracy.[9]
Workflow for Solubility Determination
Below is a diagram illustrating the key stages of the shake-flask method.
References
- 1. pharmtech.com [pharmtech.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. Quinoline [drugfuture.com]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared (IR) Spectroscopy of 6-Bromoquinoline for Functional Group Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 6-bromoquinoline using Fourier Transform Infrared (FTIR) spectroscopy, a cornerstone technique for molecular structure elucidation. 6-Bromoquinoline (C₉H₆BrN), a halogenated heterocyclic aromatic compound, serves as a vital scaffold in medicinal chemistry and materials science.[1] Accurate structural confirmation is paramount for researchers in these fields, and IR spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups and the overall molecular architecture. This document details the theoretical underpinnings of the vibrational modes of 6-bromoquinoline, provides a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and presents a systematic approach to spectral interpretation.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds. These vibrations, which include stretching and bending, occur at specific quantized frequencies that are dependent on the bond type, the mass of the connected atoms, and the overall molecular environment. The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the functional groups present.
For a molecule like 6-bromoquinoline, IR spectroscopy is instrumental in confirming:
-
The integrity of the aromatic quinoline ring system.
-
The presence of aromatic C-H bonds.
-
The successful incorporation of the bromine substituent at the C6 position, identifiable through its influence on the ring's vibrational modes and its own characteristic vibrations.
This guide will deconstruct the IR spectrum of 6-bromoquinoline into its constituent regions, explaining the causality behind the expected absorptions based on established spectroscopic principles.
Theoretical Analysis of 6-Bromoquinoline's Vibrational Modes
The vibrational spectrum of 6-bromoquinoline is best understood by analyzing the contributions from the quinoline core and the effects imposed by the bromine substituent. The quinoline ring system, an aromatic heterocyclic analog of naphthalene, possesses a complex series of vibrational modes.[2][3] The bromine atom, being heavy and electronegative, influences the spectrum through both mass and electronic effects (p-π conjugation and inductive withdrawal).[4]
Aromatic C-H Stretching Vibrations (3100 - 3000 cm⁻¹)
This region is characteristic of C-H bonds where the carbon atom is sp² hybridized.
-
Expected Absorption: Multiple sharp, medium-to-weak intensity bands are expected in the 3100 - 3000 cm⁻¹ range.[5][6]
-
Causality: The high force constant of the sp² C-H bond results in a high vibrational frequency, clearly distinguishing these from the C-H stretches of saturated (alkane) systems, which appear just below 3000 cm⁻¹.[6] For 6-bromoquinoline, six such C-H bonds are present on the aromatic framework.
Aromatic Ring "Skeletal" Vibrations (1620 - 1400 cm⁻¹)
This region is dominated by the stretching and contracting of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring. These are often referred to as "ring modes" or "skeletal vibrations."
-
Expected Absorption: A series of sharp bands of variable intensity are characteristic of the quinoline core. Key absorptions are typically observed near 1620, 1580, 1500, and 1450 cm⁻¹.[5][7]
-
Causality: These absorptions arise from the concerted stretching of the C=C and C=N bonds that form the heterocyclic aromatic system.[8][9] The presence of multiple bands in this region is a strong indicator of an aromatic structure.[10] The C=N stretch of the quinoline ring is an integral part of this pattern.[7]
C-H In-Plane and Out-of-Plane Bending (1300 - 650 cm⁻¹)
This region, particularly the lower frequency portion, is highly diagnostic for the substitution pattern on an aromatic ring.
-
Expected Absorption:
-
In-Plane Bending: Weaker bands can be found between 1300 cm⁻¹ and 1000 cm⁻¹.[5]
-
Out-of-Plane (OOP) Bending: Strong, sharp absorptions in the 900 - 675 cm⁻¹ range are highly characteristic of the number of adjacent hydrogen atoms on the ring.[6] For 6-bromoquinoline, the substitution pattern dictates specific OOP bending modes.
-
-
Causality: The energy required to bend a C-H bond out of the plane of the aromatic ring is sensitive to the presence of adjacent substituents. The pattern of these strong bands provides powerful evidence for the specific isomer (e.g., 6-bromo vs. 8-bromo) being analyzed.
Carbon-Bromine (C-Br) Stretching Vibration (Typically < 1100 cm⁻¹)
The vibration of the C-Br bond is found in the lower frequency "fingerprint" region of the spectrum.
-
Expected Absorption: A band corresponding to the C-Br stretch is expected. For aromatic bromides, this absorption is typically found in the 1100-1000 cm⁻¹ region, though it can be lower and is often of weak to medium intensity, sometimes overlapping with other skeletal or bending vibrations.
-
Causality: The C-Br bond has a lower force constant and involves a heavier atom (Bromine, atomic mass ~79/81) compared to C-H or C-C bonds. According to Hooke's Law for a simple harmonic oscillator, this combination of a weaker bond and higher reduced mass results in a lower vibrational frequency.
Summary of Expected IR Absorptions
The following table summarizes the key vibrational frequencies anticipated for 6-bromoquinoline, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Confirms the presence of hydrogen atoms bonded to the sp² carbons of the quinoline ring.[5][6] |
| 1620 - 1400 | Aromatic C=C and C=N Ring Stretch | Medium-Strong | Characteristic "skeletal" vibrations confirming the integrity of the quinoline aromatic system.[7][10] |
| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | Highly diagnostic of the substitution pattern on the aromatic rings.[6] |
| < 1100 | C-Br Stretch | Weak-Medium | Indicates the presence of the carbon-bromine bond, a key feature of the target molecule. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples like 6-bromoquinoline due to its simplicity, speed, and minimal sample preparation.[11][12][13] The protocol below is designed to be self-validating, ensuring data integrity.
Methodology
-
Instrument Preparation:
-
Crystal Cleaning (Trustworthiness Pillar):
-
Rationale: Any residue from previous samples will contaminate the spectrum. A clean crystal surface is critical for accurate analysis.[15]
-
Procedure: Gently wipe the ATR crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This step is crucial for a self-validating system. A background scan measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's optical bench.[15] This spectrum is automatically subtracted from the sample spectrum to ensure that the final output contains only the absorptions from the sample itself.
-
Procedure: With the clean, empty ATR crystal in place, initiate a "Background Scan" or "Collect Background" command in the instrument's software. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Procedure: Place a small amount of the 6-bromoquinoline powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Rationale: The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.[13] Therefore, good contact between the sample and the crystal is essential for a strong signal.
-
Procedure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Procedure: Initiate the "Sample Scan" or "Collect Sample" command. Use the same number of scans and resolution as the background scan for proper subtraction.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or % transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Procedure: Release the pressure arm, remove the bulk of the powder, and clean the crystal as described in Step 2 to prepare the instrument for the next user.
-
Data Interpretation Workflow
The logical flow from sample preparation to final structural confirmation is a systematic process. The following diagram illustrates this workflow, designed to guide the researcher through the stages of analysis.
Caption: Logical workflow for the analysis of 6-bromoquinoline using ATR-FTIR.
Conclusion
Infrared spectroscopy is an indispensable tool for the functional group analysis of 6-bromoquinoline. By systematically evaluating the distinct regions of the IR spectrum—from the high-frequency aromatic C-H stretches to the characteristic skeletal vibrations of the quinoline ring and the low-frequency carbon-bromine mode—a researcher can rapidly and confidently confirm the molecular identity. Adherence to a validated experimental protocol, such as the ATR-FTIR method detailed herein, ensures the acquisition of high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and scientists to effectively leverage IR spectroscopy in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
From Coal Tar to Cutting-Edge Pharmaceuticals: A Technical Chronicle of Quinoline and its Bromo Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Heterocyclic Scaffold
The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry. Its journey from a byproduct of coal distillation to a privileged structure in modern drug discovery is a testament to over a century of chemical innovation. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinoline and its bromo derivatives. We will delve into the foundational synthetic methodologies that unlocked the potential of this versatile nucleus and trace the development of brominated quinolines as pivotal intermediates in the synthesis of a vast array of bioactive molecules. For the researcher and drug development professional, understanding this rich history is not merely an academic exercise; it provides a crucial context for contemporary synthetic strategies and the ongoing quest for novel therapeutics.
The Dawn of Quinoline: From Obscure Isolate to Defined Structure
The story of quinoline begins in the burgeoning field of organic chemistry in the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the complex mixture of coal tar, isolated a colorless, oily liquid with a pungent odor.[1] This seminal discovery marked the first encounter with the quinoline nucleus, although its true identity remained shrouded in the nascent understanding of molecular structures.
It was not until the latter half of the century that the chemical architecture of quinoline was elucidated. The pioneering work on the structure of benzene by August Kekulé provided the conceptual framework for understanding such aromatic systems. Building upon this, the structure of quinoline as a fused benzene and pyridine ring system was proposed and eventually confirmed through various chemical degradations and the burgeoning field of spectroscopy.
Unlocking the Quinoline Core: The Golden Age of Named Syntheses
The late 19th century witnessed a flurry of activity in the development of synthetic routes to quinoline and its derivatives, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids like quinine. This era gave rise to a collection of "named reactions" that remain fundamental to heterocyclic chemistry today.
The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach
Zdenko Hans Skraup, in 1880, developed a powerful method for the synthesis of quinoline by heating a mixture of aniline, glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to furnish the quinoline ring. While effective, the Skraup synthesis is notoriously exothermic and requires careful control.
Experimental Protocol: The Skraup Synthesis of Quinoline
-
Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent).
-
Step 1: Dehydration of Glycerol: Glycerol is heated in the presence of concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Step 2: Michael Addition: Aniline acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate addition.
-
Step 3: Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form 1,2-dihydroquinoline.
-
Step 4: Oxidation: The 1,2-dihydroquinoline is oxidized by nitrobenzene to the aromatic quinoline.
References
Methodological & Application
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
An Application Guide to the Suzuki-Miyaura Coupling of 6-Bromoquinoline Hydrochloride for Pharmaceutical Scaffolding
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly within the pharmaceutical industry, for the synthesis of complex organic molecules.[2][3] Its impact is underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work on palladium-catalyzed cross-couplings.[1]
At the heart of many therapeutic agents lies the quinoline scaffold, a heterocyclic aromatic compound whose derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6][7] The ability to functionalize this "privileged structure" at specific positions is paramount for modulating biological activity and optimizing drug candidates.[6] This guide provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of this compound, a key intermediate for accessing novel 6-arylquinoline derivatives. Special attention is given to the unique considerations required when utilizing a hydrochloride salt, a common form for nitrogen-containing heterocycles.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of 6-bromoquinoline, forming a Pd(II) complex.[1][9] This step is often rate-limiting, particularly for less reactive aryl halides.[10]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[11][12][13][14]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Reagents and Equipment
-
Substrates: this compound, Arylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source.
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄).
-
Solvents: 1,4-Dioxane and Water (degassed).
-
Equipment: Round-bottom flask or reaction vial, magnetic stirrer, condenser, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, silica gel for column chromatography.
Reaction Parameters Table
The following table outlines typical quantities for a 1.0 mmol scale reaction. These should be optimized for each specific substrate combination.
| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 244.5 mg | Aryl halide electrophile |
| Arylboronic acid | 1.2 - 1.5 | 1.2 - 1.5 mmol | Organoboron nucleophile |
| Pd(PPh₃)₄ | 0.03 - 0.05 | 35 - 58 mg | Palladium catalyst source |
| Potassium Carbonate (K₂CO₃) | 3.0 | 414.6 mg | Neutralizes HCl salt and facilitates transmetalation[12][14] |
| 1,4-Dioxane | - | 8 mL | Organic solvent |
| Water | - | 2 mL | Co-solvent, aids in dissolving the base |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed, which can otherwise deactivate the catalyst.[15]
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. Using a syringe, add the degassed 1,4-dioxane and water. The solvent mixture should be thoroughly degassed beforehand by bubbling with inert gas for at least 20 minutes.[16]
-
Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring Progress: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.[10]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then with brine. This removes inorganic salts and residual water-soluble components.[9]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 6-arylquinoline product.
Caption: A typical experimental workflow for Suzuki coupling.
Expert Insights: Causality Behind Experimental Choices
The Hydrochloride Salt: A Double Duty for the Base
When using this compound, the base performs two essential functions. First, it must neutralize the hydrochloride salt to generate the free 6-bromoquinoline in situ. Second, it must participate in the catalytic cycle to form the active boronate species.[12][14] For this reason, a stoichiometric excess of the base (typically 2.5-3.0 equivalents) is crucial. Insufficient base will result in incomplete neutralization and a stalled reaction. While strong bases like NaOH or KOH can be used, milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to avoid potential side reactions with sensitive functional groups.[14]
Catalyst and Ligand Selection for Heterocycles
While Pd(PPh₃)₄ is a robust and common catalyst, couplings involving electron-rich or sterically hindered heteroaromatic halides can be challenging.[17] In such cases, more advanced catalyst systems are often employed. These typically consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or DavePhos.[18][19] These ligands promote the often-difficult oxidative addition step and stabilize the catalytic species, leading to higher yields and faster reaction times.[18] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for challenging couplings.[20]
Solvent Systems: Balancing Solubility and Reactivity
The choice of solvent is critical for ensuring that all components, particularly the inorganic base and the organic substrates, are sufficiently soluble to react.[21] A biphasic solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly used.[10][19] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid, with the reaction occurring at the interface or in the organic phase.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst due to oxygen exposure.- Insufficient base to neutralize HCl and drive the reaction.- Low reaction temperature.[17] | - Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.- Increase base stoichiometry to 3.0 equivalents or more.- Increase reaction temperature, or switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).[19] |
| Homocoupling of Boronic Acid | - Presence of oxygen, leading to Pd(II) species that promote homocoupling.[1][15]- Catalyst system is not optimal. | - Improve degassing procedures.- Use a Pd(0) precatalyst like Pd(PPh₃)₄ to minimize initial Pd(II) concentration.- Screen different ligands; bulkier ligands can sometimes suppress homocoupling.[15] |
| Protodeboronation (Loss of Boronic Acid) | - Boronic acid is unstable under the reaction conditions (e.g., high temperature, prolonged time).[22]- The presence of excess water can facilitate this side reaction.[21] | - Use the boronic acid as soon as possible after purchase/synthesis.- Consider using a more stable boronic ester (e.g., a pinacol ester).- Reduce reaction time by using a more active catalyst or higher temperature. |
| Incomplete Conversion | - Catalyst deactivation over time.- Poor solubility of starting materials.[21] | - Add a fresh portion of the catalyst midway through the reaction.- Try a different solvent system to improve solubility (e.g., DMF, DME/water).- Ensure vigorous stirring, especially in biphasic systems. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing a diverse array of 6-arylquinolines, which are of significant interest in medicinal chemistry and drug development. Success hinges on a clear understanding of the reaction mechanism and careful consideration of key parameters. Specifically, the use of a sufficient excess of a suitable base is paramount to address the hydrochloride salt. By employing the robust protocol detailed herein and leveraging insights into catalyst, ligand, and solvent selection, researchers can effectively troubleshoot and optimize this transformation to accelerate the discovery of novel therapeutic agents.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
The Buchwald-Hartwig Amination: A Detailed Guide to C-N Bond Formation with 6-Bromoquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of 6-aminoquinoline derivatives, offering significant advantages over traditional methods.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed C-N cross-coupling of 6-bromoquinoline. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization to empower users to achieve high-yield, reproducible results.
Introduction: The Significance of C-N Bond Formation in Quinoline Chemistry
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Quinolines, with their diverse therapeutic properties, including anticancer and antimicrobial activities, are a prime target for functionalization.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines by providing a mild and efficient route with broad substrate scope and functional group tolerance.[2][3] This reaction overcomes the limitations of classical methods, such as nucleophilic aromatic substitution, which often require harsh conditions and are limited in their applicability.[2][4]
This guide focuses specifically on the application of the Buchwald-Hartwig amination to 6-bromoquinoline, a readily available starting material for the synthesis of a diverse library of 6-aminoquinoline derivatives.
The Catalytic Heart of the Reaction: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.[5][6]
The generally accepted mechanism involves:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (6-bromoquinoline) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7] This is often the rate-determining step.[7]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired 6-aminoquinoline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
A potential side reaction is the β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of hydrodehalogenated arene and an imine.[2][9] The choice of ligand plays a crucial role in minimizing this undesired pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 6-Bromoquinoline Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various substituted quinolines, 6-Bromoquinoline hydrochloride (CAS: 55377-26-9) emerges as a particularly valuable and versatile building block for drug discovery and development.[3][4][5] The presence of a bromine atom at the 6-position offers a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[3][6] This allows for the systematic and modular construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4] The hydrochloride salt form enhances the compound's solubility and stability, simplifying its handling and formulation in various experimental settings.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the development of novel anticancer agents and kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven experimental protocols, and present visual workflows to aid in the practical application of this key intermediate.
Core Application: A Cornerstone in Anticancer Drug Discovery
Derivatives of 6-Bromoquinoline have demonstrated significant potential as anticancer agents, with research indicating their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][7] The strategic placement of the bromine atom allows for the introduction of diverse functionalities that can interact with key oncogenic targets.
Targeting Critical Signaling Pathways: The PI3K/Akt/mTOR Cascade
A prominent area of investigation for quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] Dysregulation of this pathway is a frequent event in many human cancers, leading to uncontrolled cell growth, proliferation, and survival.[3] By targeting key kinases within this cascade, such as PI3K, Akt, or mTOR, 6-bromoquinoline-based compounds can effectively disrupt these oncogenic signals. The diagram below illustrates the central role of this pathway and the potential intervention points for novel inhibitors derived from 6-bromoquinoline.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Bromoquinoline derivatives.
Development of Potent Kinase Inhibitors
The human kinome represents a vast and highly tractable class of drug targets.[8] The 4-anilino-quinoline scaffold is a well-established hinge-binding motif capable of inhibiting a wide range of protein kinases.[8] 6-Bromoquinoline serves as a key precursor for the synthesis of these inhibitors. For instance, it can be converted to 6-bromo-4-chloroquinoline, which then readily undergoes nucleophilic substitution with various anilines to generate a library of 4-anilino-quinoline derivatives.[8] This modular approach allows for the fine-tuning of the inhibitor's selectivity and potency against specific kinases.[9]
Experimental Protocols: Synthesizing Bioactive Molecules
The following protocols provide step-by-step methodologies for key transformations involving 6-Bromoquinoline, showcasing its utility in synthesizing compounds for biological evaluation.
Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline
The introduction of a nitro group adjacent to the bromine atom activates the C-Br bond for subsequent nucleophilic aromatic substitution (SNAr) reactions, a crucial step in creating diverse derivatives.[7][10]
Workflow Diagram:
Caption: Workflow for the nitration of 6-Bromoquinoline.
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Salt
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel or Pasteur pipette
-
In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 20 mL per gram of starting material).
-
Cool the solution to -5 °C using a salt-ice bath with continuous stirring.
-
In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.0 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture to -5 °C.
-
While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 6-bromo-5-nitroquinoline.
Protocol 2: Synthesis of a 4-Anilino-6-bromoquinoline Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the synthesis of 4-anilino-6-bromoquinoline derivatives, which are potent kinase inhibitor scaffolds.[8] The synthesis involves a nucleophilic aromatic substitution reaction between 6-bromo-4-chloroquinoline and a substituted aniline.
Workflow Diagram:
Caption: Synthesis of a 4-Anilino-6-bromoquinoline derivative.
Materials:
-
6-Bromo-4-chloroquinoline (can be synthesized from 6-bromoquinolin-4-ol)[12]
-
Substituted aniline (e.g., 3-(difluoromethyl)aniline)[8]
-
Ethanol (EtOH)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Silica gel for column chromatography
Procedure: [8]
-
Suspend 6-bromo-4-chloroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in ethanol (approx. 15 mL per mmol of chloroquinoline).
-
Reflux the mixture for 16-18 hours.
-
Cool the reaction mixture and add N,N-Diisopropylethylamine (2.2 eq).
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilino-6-bromoquinoline derivative.
Data Presentation: Biological Activity of 6-Bromo-substituted Quin(az)olines
The following table summarizes the cytotoxic activity of representative 6-bromo-substituted quinazoline derivatives, a class of compounds structurally related to quinolines, against various cancer cell lines. This data highlights the potential of the 6-bromo-scaffold in generating potent anticancer agents.
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 8a | Thiol-aliphatic linker | MCF-7 | 15.85 ± 3.32 | [13] |
| 8a | Thiol-aliphatic linker | SW480 | 17.85 ± 0.92 | [13] |
| 5b | Fluoro at meta-position | MCF-7 | 0.53 | [14] |
| 5b | Fluoro at meta-position | SW480 | 1.95 | [14] |
| Erlotinib | Positive Control | MCF-7 | 9.9 ± 0.14 | [13] |
| Cisplatin | Positive Control | MCF-7/SW480 | >5b | [14] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Conclusion: A Privileged Scaffold for Future Drug Discovery
This compound is an indispensable tool in the medicinal chemist's arsenal. Its utility as a versatile building block, particularly for the synthesis of anticancer agents and kinase inhibitors, is well-established. The bromine atom at the 6-position provides a reliable and strategically positioned reactive site for the introduction of a wide range of chemical functionalities, enabling the systematic optimization of biological activity. The protocols and data presented in this guide underscore the practical applications of this compound and provide a solid foundation for researchers and drug development professionals to leverage its potential in the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Fluorescent Probes Derived from 6-Bromoquinoline: A Detailed Technical Guide
Introduction: The Versatility of the 6-Bromoquinoline Scaffold
Quinoline and its derivatives are a privileged class of heterocyclic aromatic compounds, renowned for their broad range of biological and pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Beyond their therapeutic potential, the quinoline core possesses intrinsic fluorescence that can be strategically modulated, making it an exceptional scaffold for the development of fluorescent probes.[2][3] 6-Bromoquinoline, in particular, has emerged as a pivotal building block in this field.[4] The bromine atom at the 6-position provides a reactive "handle" for facile functionalization through robust and versatile palladium-catalyzed cross-coupling reactions.[4][5] This allows for the precise installation of various recognition moieties and the fine-tuning of the probe's photophysical properties to create highly sensitive and selective sensors for a myriad of analytes, from metal ions to biologically significant molecules.[4][6]
This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from 6-bromoquinoline, with a focus on the widely employed Suzuki-Miyaura and Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present application notes for the utilization of these probes in cellular imaging.
Core Synthetic Strategies: Functionalization of the Quinoline Core
The modular design of fluorescent probes typically involves the covalent linkage of a fluorophore (the signaling unit), a recognition moiety (the analyte-binding unit), and often a linker. In the context of 6-bromoquinoline, the quinoline core serves as the fluorophore, and the bromine atom is the key site for introducing the recognition element. The two primary synthetic routes for achieving this are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, and the Sonogashira coupling for the installation of alkynyl moieties.[7]
Suzuki-Miyaura Coupling: Forging Aryl-Quinoline Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[8] In the case of 6-bromoquinoline, this reaction is instrumental in synthesizing 6-arylquinoline derivatives. The choice of the arylboronic acid allows for the introduction of a wide range of substituents, enabling the modulation of the probe's electronic and steric properties to optimize its performance.
Causality in Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(0) complexes are the active catalysts, and ligands such as phosphines are used to stabilize the catalyst and facilitate the reaction.[8] A base is required to activate the organoboron species, and a suitable solvent system is needed to solubilize the reactants and facilitate the reaction.[9]
Caption: Generalized workflow for the synthesis of 6-arylquinoline probes via Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoquinoline with an arylboronic acid.[7]
Materials:
-
6-Bromoquinoline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoquinoline (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The final concentration of the 6-bromoquinoline should be approximately 0.1 M.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 6-arylquinoline.[4]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[10][11] This reaction is particularly useful for synthesizing 6-alkynylquinoline derivatives, which can serve as versatile intermediates for further functionalization or as fluorescent probes in their own right.
Causality in Experimental Choices: The Sonogashira coupling typically employs a palladium(0) catalyst and a copper(I) co-catalyst.[12] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the hydrogen halide byproduct and can also serve as the solvent.
Caption: Generalized workflow for the synthesis of 6-alkynylquinoline probes via Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of 6-Bromoquinoline
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of 6-bromoquinoline with a terminal alkyne.[7][10]
Materials:
-
6-Bromoquinoline
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Ethyl acetate
-
Water and brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoquinoline (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.05-0.10 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) to dissolve the solids. Add the amine base (2-3 equivalents). Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C under an inert atmosphere for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylquinoline.[10]
Applications in Cellular Imaging
Fluorescent probes derived from 6-bromoquinoline are valuable tools for visualizing and quantifying various analytes and biological processes within living cells.[1][3] Their applications span from the detection of heavy metal ions to the imaging of specific organelles.[1][4]
Application Note: Detection of Metal Ions
Quinoline-based fluorescent probes have demonstrated significant utility in the detection of toxic heavy metal ions in aqueous environments.[4] The sensing mechanism often relies on the chelation of the metal ion by a recognition moiety appended to the quinoline fluorophore. This interaction perturbs the electronic structure of the probe, leading to a measurable change in its fluorescence properties, such as an increase or decrease in intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength.[4]
Table 1: Photophysical Properties of Exemplary 6-Substituted Quinoline-Based Fluorescent Probes
| Probe Structure (General) | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| 6-(Aryl)-quinoline | Zn²⁺ | ~350 | ~450 | Varies | [13][14] |
| 6-(Alkynyl)-quinoline | Hg²⁺ | ~370 | ~480 | Varies | [1] |
| 6-(Heteroaryl)-quinoline | Al³⁺ | ~400 | ~520 | Varies | [6] |
Note: The specific photophysical properties are highly dependent on the exact substitution pattern and the solvent environment. The values presented are representative.
Protocol: Live-Cell Imaging with a 6-Bromoquinoline-Derived Fluorescent Probe
This protocol provides a general workflow for staining and imaging live cells with a custom-synthesized fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
6-bromoquinoline-derived fluorescent probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped with appropriate filter sets, a heated stage, and a CO₂ incubator.
Caption: A typical workflow for live-cell imaging with a fluorescent probe.[4]
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the final desired concentration (typically in the low micromolar range). The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Protect the cells from light during incubation.[15]
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed imaging medium or buffer to remove any unbound probe.[15]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.[16]
-
Place the dish on the microscope stage, ensuring physiological conditions (37°C, 5% CO₂) are maintained.
-
Acquire images using the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Conclusion
6-Bromoquinoline is a highly versatile and synthetically accessible starting material for the development of a diverse range of fluorescent probes. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, provide a straightforward avenue for the rational design and synthesis of probes with tailored photophysical and analyte-sensing properties. The resulting quinoline-based fluorescent probes are powerful tools for researchers in chemistry, biology, and medicine, enabling the visualization and quantification of important biological targets and processes in real-time. The protocols and application notes provided herein offer a solid foundation for the design, synthesis, and utilization of these probes for a wide array of sensing and imaging applications.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 6-Bromoquinoline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki couplings involving 6-bromoquinoline. As a heteroaromatic halide, 6-bromoquinoline presents unique challenges that can often lead to frustratingly low yields or complete reaction failure. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.
Introduction: The Unique Challenges of 6-Bromoquinoline in Suzuki Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the substrates.[1][2] 6-Bromoquinoline, a common building block in medicinal chemistry, is a particularly challenging substrate for several reasons. The primary culprit is the nitrogen atom within the quinoline ring system, which can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, effectively poisoning it and halting the catalytic cycle. Additionally, the electron-deficient nature of the quinoline ring can influence the reactivity of the C-Br bond and increase the propensity for side reactions.
This guide will dissect the common failure modes observed with 6-bromoquinoline and provide actionable, evidence-based solutions to optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki reaction with 6-bromoquinoline is not working at all. I'm only recovering my starting material. What's the most likely cause?
Answer:
Complete failure to form the desired product with recovery of starting material strongly suggests an issue with the activation of the catalytic cycle or severe catalyst inhibition.
Primary Suspect: Catalyst Poisoning by the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen can act as a ligand, coordinating strongly to the palladium center. This forms a stable, inactive complex that prevents the catalyst from participating in the crucial oxidative addition step with 6-bromoquinoline.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient to prevent catalyst poisoning by N-heterocycles. Switch to bulkier, more electron-rich phosphine ligands. These ligands coordinate more strongly to the palladium center, sterically shielding it and outcompeting the quinoline nitrogen.
-
Increase Catalyst Loading: While not a solution for severe poisoning, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
-
Choice of Palladium Pre-catalyst: The source of Pd(0) can be important. While Pd(PPh₃)₄ is common, it can be sensitive.[1] Consider using more robust pre-catalysts like Pd₂(dba)₃ in combination with your chosen ligand, or pre-formed palladium-ligand complexes (e.g., XPhos Pd G2/G3).[1][4] PEPPSI-type pre-catalysts are also a good option, particularly with NHC ligands.[1]
Question 2: I'm observing a significant amount of a byproduct that appears to be quinoline (dehalogenated starting material). What causes this and how can I prevent it?
Answer:
The formation of quinoline is a result of a common side reaction called hydrodehalogenation (or simply dehalogenation).[3][5] In this process, the bromine atom is replaced by a hydrogen atom.
Mechanism of Dehalogenation:
Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or even trace water.[3] This Pd-H species can then undergo reductive elimination with the 6-quinolyl group on the palladium intermediate, leading to the formation of quinoline. N-heterocyclic halides like 6-bromoquinoline are particularly susceptible to this side reaction.[3]
Troubleshooting Steps:
-
Base Optimization: The choice of base is critical.[6][7][8] Strong, non-nucleophilic bases are generally preferred.
-
Solvent Selection: Ensure your solvent is not a hydride source.
-
Ligand Choice: As with catalyst poisoning, bulky, electron-rich ligands can help. They can accelerate the desired cross-coupling pathway, kinetically disfavoring the dehalogenation side reaction. SPhos and XPhos are good starting points.[3]
Question 3: My reaction is giving me a mixture of the desired product and a significant amount of biaryl (homocoupling of my boronic acid). How do I suppress this side reaction?
Answer:
The formation of a biaryl product from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
Causes of Homocoupling:
-
Inadequate Degassing: Oxygen is a common culprit in promoting the homocoupling of boronic acids.[1]
-
Issues with Palladium Source: If a Pd(II) source is used and the reduction to the active Pd(0) catalyst is inefficient, the remaining Pd(II) can facilitate homocoupling.[1]
Troubleshooting Steps:
-
Rigorous Degassing is Essential: This is the most critical step to prevent homocoupling.
-
Procedure: Before heating, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by subjecting the sealed reaction vessel to several cycles of freeze-pump-thaw.[3]
-
-
Use High-Purity Reagents: Ensure your boronic acid is pure. Some impurities can accelerate decomposition and homocoupling.
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents). A large excess can sometimes lead to increased homocoupling.
-
Consider Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than boronic acids and can be less prone to homocoupling.[10]
Question 4: The reaction starts, but then stalls, leaving a mixture of starting material and product. What could be causing this catalyst deactivation?
Answer:
Partial conversion followed by stalling indicates that the catalyst is initially active but deactivates over the course of the reaction.
Potential Causes:
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a common sign of catalyst decomposition.[1] This can happen if the ligand is not robust enough to stabilize the palladium nanoparticles, or if the reaction temperature is too high.
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable under reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[11] This is especially true for certain heteroaryl boronic acids.[1] This depletes one of the key coupling partners.
Troubleshooting Steps:
-
Optimize Ligand and Catalyst System:
-
Use robust ligands like SPhos or XPhos that are known to stabilize palladium well and prevent agglomeration into palladium black.
-
Ensure your palladium pre-catalyst is of good quality. Pd₂(dba)₃, for instance, can degrade over time.[1]
-
-
Temperature Control: Avoid excessive temperatures. While heating is often necessary, running the reaction at the lowest effective temperature can prolong catalyst lifetime. Try running the reaction at 80-90 °C instead of refluxing at higher temperatures.[9]
-
Address Boronic Acid Instability:
-
Use Boronate Esters: As mentioned, pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[10][11][12]
-
Use Fresh Boronic Acid: Do not use old or potentially hydrolyzed boronic acid.
-
Minimize Reaction Time: A more active catalyst system that allows for shorter reaction times can help minimize the decomposition of the boronic acid.
-
Summary of Recommended Starting Conditions
For researchers beginning to troubleshoot or optimize the Suzuki coupling of 6-bromoquinoline, the following table provides a robust set of starting conditions based on established best practices for challenging heteroaromatic substrates.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 6-Bromoquinoline (1.0 equiv) | The electrophilic partner. |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv) | Pinacol esters offer greater stability.[10] |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol %) or a Buchwald Pre-catalyst (2-5 mol %) | Robust and reliable sources of Pd(0).[1] |
| Ligand | SPhos or XPhos (2.2-5.5 mol %) | Bulky, electron-rich ligands to prevent catalyst poisoning and promote efficient coupling.[3] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base effective for N-heterocycles.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 v/v) or Toluene/H₂O | Aprotic organic solvent with water to facilitate boronate formation.[9] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without excessive catalyst decomposition.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions like homocoupling.[13] |
Experimental Workflow & Key Mechanistic Considerations
Generalized Experimental Protocol
-
Reagent Setup: To a dry Schlenk flask or reaction vial, add 6-bromoquinoline, the boronic acid (or ester), the palladium pre-catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Degassing (Solution): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-bromoquinoline is consumed.[14]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[9][14]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Visualizing the Problem: Catalyst Inhibition
The coordination of the quinoline nitrogen to the palladium center is a key deactivation pathway. This can be visualized as an off-cycle equilibrium that sequesters the active catalyst.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 6-Bromoquinoline Hydrochloride by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 6-bromoquinoline hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of my crude this compound and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached : The solution may not be sufficiently concentrated for crystal nucleation to occur. This is the most frequent reason for crystallization failure.[1]
-
Inappropriate Solvent : The compound might be too soluble in the chosen solvent, even at low temperatures.[2]
-
Presence of Impurities : Certain impurities, particularly tarry residues from synthesis, can inhibit the nucleation and growth of crystals.[2]
-
Lack of Nucleation Sites : A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.[3]
Troubleshooting Steps:
-
Induce Nucleation :
-
Increase Concentration : If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1][2]
-
Cool to a Lower Temperature : If cooling to room temperature is insufficient, try using an ice-water bath or even an ice-salt bath for lower temperatures to further decrease the compound's solubility.[4][5]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool my solution, a syrupy liquid or oil forms at the bottom of the flask instead of solid crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at which it starts to come out of solution. The compound melts instead of crystallizing. This is also common when the solution is too concentrated or cooled too quickly.[1]
Troubleshooting Steps:
-
Reheat and Add More Solvent : Reheat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to slightly decrease the concentration.[1]
-
Slow Cooling : This is critical. Allow the flask to cool to room temperature very slowly on a benchtop, insulated with a cork ring or paper towels. Rapid cooling, such as placing a hot flask directly into an ice bath, promotes oiling out.[1][4]
-
Modify the Solvent System : If the problem persists, consider changing the solvent system. Adding a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution can sometimes help induce crystallization upon cooling.
Issue 3: The Final Yield is Very Low
Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can result from several factors:
-
Using Too Much Solvent : The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[1]
-
Premature Filtration : Filtering the crystals before crystallization is complete.
-
High Solubility at Low Temperatures : The chosen solvent may still have a relatively high solubility for your compound even when cold.
-
Washing with a "Good" Solvent : Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of the product.
Troubleshooting Steps:
-
Optimize Solvent Volume : Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[5]
-
Recover from Mother Liquor : Concentrate the filtrate (mother liquor) by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Crystallization : Allow sufficient time for crystallization and cool the flask in an ice bath for at least 15-30 minutes before filtration to maximize the precipitation of the solid.[5]
-
Proper Washing Technique : Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent. The cold solvent will have a lower capacity to dissolve your product.
Issue 4: The Crystals are Colored
Question: The crystals I obtained are colored (e.g., yellow or brown), but the pure compound should be colorless or white. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by using activated charcoal. These impurities are typically large, polar molecules that adsorb onto the high surface area of the carbon.
Troubleshooting Steps:
-
Charcoal Treatment : After dissolving the crude compound in the hot solvent, remove the solution from the heat source and add a small amount (1-2% of the solute's mass) of activated charcoal.[2]
-
Reheat and Filter : Reheat the solution to boiling for a few minutes while swirling to ensure the impurities are adsorbed.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper. This is a critical step to remove the charcoal. If the solution cools during filtration, the product will crystallize prematurely on the filter paper, leading to significant loss of yield.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Impurities often stem from the synthesis method, most commonly the Skraup synthesis.[6] Potential impurities include unreacted starting materials like 4-bromoaniline and glycerol, byproducts from the oxidizing agent (e.g., nitrobenzene), and polymeric tars formed under the harsh acidic conditions.[7][8]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should:
-
Dissolve the compound completely when hot (e.g., at the solvent's boiling point).[3]
-
Dissolve the compound poorly or not at all when cold (e.g., at room temperature or in an ice bath).[3]
-
Either not dissolve the impurities at all (allowing them to be filtered off hot) or dissolve them very well even at low temperatures (so they remain in the mother liquor).[3]
-
Be chemically inert to the compound.
-
Be sufficiently volatile to be easily removed from the crystals after filtration.
For a hydrochloride salt like 6-bromoquinoline HCl, polar protic solvents such as ethanol, methanol, or water, or mixtures thereof (e.g., ethanol/water), are excellent starting points.
Q3: What are the key safety precautions when handling this compound?
A3: 6-Bromoquinoline is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[9][10] Always handle this compound in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[11][13] Avoid inhalation of dust or vapors.[11]
Q4: How can I confirm the purity of my recrystallized product?
A4: The most common method is melting point analysis. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities typically depress and broaden the melting point range.[3] For more rigorous purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6][14]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. Below is a table of common solvents that could be screened for the purification of this compound.
| Solvent | Boiling Point (°C) | Polarity | Notes & Safety |
| Water | 100 | Very High | Excellent for many salts. Non-flammable. |
| Ethanol | 78 | High | Good general-purpose solvent. Flammable. |
| Methanol | 65 | High | Similar to ethanol but more volatile. Toxic and flammable. |
| Isopropanol | 82 | Medium | Less volatile than ethanol. Flammable. |
| Acetone | 56 | Medium | High solvent power, very volatile. Highly flammable.[15] |
| Ethyl Acetate | 77 | Medium | Good for less polar compounds. Flammable.[15] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The optimal solvent and volumes should be determined through small-scale trials.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until it boils.[3] Continue adding the solvent dropwise until all the solid has just dissolved.[3][5]
-
(Optional) Decolorization : If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.[2]
-
(Optional) Hot Filtration : If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-warm a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4][5]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing : Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying : Allow the crystals to air-dry on the filter by drawing air through them for several minutes.[4] For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Visual Workflows
Recrystallization Process Workflow
Caption: A flowchart illustrating the key stages of recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. LabXchange [labxchange.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for 6-Bromoquinoline Derivatives
Welcome to the technical support center for the purification of 6-bromoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. As a class of molecules, quinolines possess a basic nitrogen atom that introduces specific challenges during purification on standard silica gel. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these issues, optimize your separations, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why do my 6-bromoquinoline derivatives often show peak tailing or streak on a silica gel column?
A1: Peak tailing or streaking is a classic sign of undesirable secondary interactions between your compound and the stationary phase. The basic nitrogen atom in the quinoline ring readily interacts with acidic silanol groups (Si-OH) on the surface of silica gel.[1][2][3] This strong, non-specific binding slows down a portion of the analyte molecules, causing them to elute gradually rather than in a sharp band, resulting in a "tailed" peak. Overloading the column can also lead to band broadening and tailing.[4]
Q2: I suspect my 6-bromoquinoline derivative is decomposing during purification. Is this common and what can I do?
A2: Yes, decomposition of quinoline derivatives on standard silica gel is a frequently encountered problem.[1][4][5] The acidic nature of the silica can catalyze the degradation of acid-sensitive compounds. To mitigate this, you have several options:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel or adding a basic modifier to your mobile phase. A common and effective method is to add 0.5-2% triethylamine (TEA) or pyridine to the eluent.[1][3][4]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina is often an excellent choice for acid-sensitive basic compounds.[1][2][4] Other options include Florisil (a magnesium silicate adsorbent) or using reversed-phase (C18) flash chromatography if your compound is sufficiently non-polar.[1][3][4]
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation. Employing flash chromatography with a shorter, wider column and a slightly higher flow rate can significantly reduce the residence time on the stationary phase.[2][4]
Q3: How do I choose the best starting mobile phase for my separation?
A3: The ideal mobile phase (eluent) should provide a good separation between your target compound and impurities. Thin-Layer Chromatography (TLC) is the essential tool for this screening process.[4]
-
Test various solvent systems of differing polarities. Common starting points for quinoline derivatives are mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[4]
-
Vary the ratio of the solvents systematically.
-
The goal is to find a solvent system where your target 6-bromoquinoline derivative has an Rf (retention factor) value of approximately 0.3-0.4.[4] This Rf value typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.
Q4: What is "dry loading," and when should I use it?
A4: Dry loading is a sample application technique used when your crude material has poor solubility in the initial, non-polar mobile phase.[6][7] Instead of dissolving the sample in a small amount of solvent and applying it directly to the column (wet loading), you pre-adsorb the sample onto a small amount of silica gel.
-
When to use it: Use dry loading if your sample requires a polar solvent like dichloromethane or methanol to dissolve completely, as this strong solvent can disrupt the top of the column and lead to poor separation.[6][7]
-
How it works: You dissolve your crude product in a suitable solvent, add a small portion of silica gel to the solution, and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during a column run and provides a logical path to their resolution.
Problem 1: Poor Separation or Co-elution of Impurities
Q: My 6-bromoquinoline derivative is eluting with one or more impurities, even though they looked separate on the TLC plate. What's wrong?
A: This is a common challenge, especially when dealing with isomers or byproducts of very similar polarity.[4] Here’s how to troubleshoot:
-
Cause: The chosen mobile phase lacks sufficient selectivity to resolve the compounds on a larger scale. The difference in Rf on the TLC plate may have been too small.
-
Solution 1: Optimize the Mobile Phase. Re-screen solvent systems with TLC. Try switching one of the solvent components to introduce different intermolecular interactions. For instance, if you are using ethyl acetate/hexanes, try dichloromethane/hexanes or acetone/hexanes.[5] Halogenated compounds like 6-bromoquinolines can sometimes exhibit unique selectivity with aromatic or fluorinated stationary phases in HPLC, a principle that can be loosely applied to solvent choice in column chromatography.[8][9]
-
Solution 2: Use Gradient Elution. Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[4] This technique helps to sharpen the bands of later-eluting compounds and can significantly improve the resolution between closely-running spots.
-
Solution 3: Check Column Loading. Ensure you have not overloaded the column. Overloading is a primary cause of broad bands that merge, leading to poor separation.[4] A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[4]
Problem 2: The Compound Won't Elute from the Column
Q: I've run many column volumes of my eluent, but my product has not appeared. Where is it?
A: This frustrating situation has several possible causes:
-
Cause 1: Mobile Phase is Not Polar Enough. Your chosen eluent does not have sufficient strength to move the compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase.[10] If you are running 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on, collecting fractions throughout.
-
-
Cause 2: Compound Decomposition. The compound may have degraded on the acidic silica gel and will never elute.[5]
-
Solution: Test your compound's stability on a TLC plate. Spot the compound, let the plate sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely unstable on silica.[5] In this case, refer to the FAQ on decomposition (FAQ Q2).
-
-
Cause 3: The Compound Eluted Unseen. Your compound may be less UV-active than you thought or may have eluted in the solvent front in the very first fractions because the initial mobile phase was too polar.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction between basic compound and acidic silica.[1][3] | Add 0.5-2% triethylamine (TEA) to the mobile phase.[3][4] |
| Column overloading.[4] | Reduce the amount of crude material loaded (aim for >30:1 silica:sample ratio).[4] | |
| Poor Separation | Mobile phase lacks selectivity. | Re-optimize mobile phase with TLC; try different solvent combinations.[4] |
| Column was overloaded. | Use a larger column or load less material.[4] | |
| Sample band was too wide during loading. | Use a more concentrated sample solution and/or consider dry loading.[6] | |
| Compound Degradation | Compound is sensitive to acidic silica gel.[1][4] | Deactivate silica with TEA, use neutral/basic alumina, or minimize contact time.[1][2][4] |
| Compound Not Eluting | Mobile phase is not polar enough.[5][10] | Gradually increase the polarity of the eluent. |
| Compound has decomposed on the column.[5] | Test compound stability on silica; if unstable, use an alternative stationary phase.[5] | |
| Compound Elutes Too Fast | Mobile phase is too polar.[4] | Decrease the polarity of the eluent (increase proportion of non-polar solvent).[4] |
Method Development & Experimental Protocols
A systematic approach is key to developing a robust purification method. The following workflow and protocols provide a self-validating system for success.
Workflow for Method Development
Caption: Workflow for selecting and optimizing a purification method.
Protocol 1: Silica Gel Deactivation
This protocol is essential for preventing the degradation and improving the peak shape of basic compounds like 6-bromoquinolines.[1][4]
-
Prepare the Eluent: Based on your TLC analysis, prepare the initial, least polar mobile phase you plan to use.
-
Add Modifier: To this solvent mixture, add 0.5-2% by volume of triethylamine (TEA). For example, for 500 mL of eluent, add 2.5 mL of TEA for a 0.5% mixture.
-
Prepare Slurry: In a beaker, create a slurry of your silica gel using this TEA-containing eluent.
-
Pack Column: Pack the column with the prepared slurry as you normally would.
-
Equilibrate: Before loading your sample, flush the packed column with 2-3 column volumes of the TEA-containing eluent to ensure the entire stationary phase is neutralized.
Protocol 2: Dry Loading the Sample
Use this method when your compound is poorly soluble in the eluent.[6]
-
Dissolve Sample: In a round-bottom flask, dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add Silica: Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude product).
-
Mix: Swirl the flask to ensure the entire solution is absorbed by the silica.
-
Evaporate: Carefully remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder.
-
Load Column: Gently pour the silica-adsorbed sample onto the top of your packed and equilibrated column, taking care not to disturb the surface.
-
Add Sand: Carefully add a thin (0.5 cm) layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in 6-Bromoquinoline synthesis
Welcome to the Technical Support Center for 6-Bromoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic procedure. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you identify and minimize byproduct formation, thereby optimizing your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My Skraup synthesis of 6-Bromoquinoline resulted in a very low yield and a significant amount of intractable black tar. What went wrong and how can I mitigate this?
A1: Root Cause Analysis & Solution
This is the most common challenge in Skraup-type reactions. The formation of a dark, polymeric tar is primarily due to the acid-catalyzed self-condensation of acrolein, which is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[1] The reaction is notoriously exothermic, and poor temperature control will dramatically accelerate this polymerization, consuming your reagents and trapping the product.[2][3]
Path to Resolution:
-
Control the Rate of Acrolein Formation: The key is to generate acrolein slowly and allow it to react with the 4-bromoaniline as it forms. This is achieved by the slow, dropwise addition of glycerol to the pre-heated mixture of 4-bromoaniline and sulfuric acid.[2][4]
-
Strict Temperature Management: Maintain a stable reaction temperature between 140-145°C.[2][4] Temperatures exceeding this range will favor polymerization. Use a temperature controller and an appropriate heating mantle or oil bath.
-
Moderate the Reaction's Vigor: The classic Skraup reaction can be violent.[3] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), can help to ensure a smoother, more controlled reaction.[3]
-
Use a Suitable Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it can also act as a solvent and its removal can be cumbersome.[3] Alternatives like sodium 3-nitrobenzenesulfonate or even the sulfuric acid itself at high temperatures can serve as the oxidant.[2][5] If using a nitroaromatic, be mindful of potential side-reactions like nitration of your starting material or product.[6][7]
Workflow: Troubleshooting Low Yield and Tar Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 5. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Sk-raup Synthesis of 6-Bromoquinoline
Welcome to the technical support guide for the synthesis of 6-Bromoquinoline. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of 6-Bromoquinoline prepared via the Skraup synthesis. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and present an optimized protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is extremely vigorous and difficult to control. What causes this and how can I mitigate it?
A1: The Skraup synthesis is notoriously exothermic, primarily due to the acid-catalyzed dehydration of glycerol to acrolein and the subsequent cyclization steps.[1] A runaway reaction is a major safety concern. To moderate the reaction's exothermicity, the addition of ferrous sulfate (FeSO₄) is highly recommended.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation step.[2] Additionally, ensure slow, dropwise addition of reagents and have an ice-water bath on standby for rapid cooling if necessary.[3]
Q2: I'm observing significant tar formation, which complicates purification and lowers my yield. What is the primary cause and how can I prevent it?
A2: Tar formation is a common side reaction in Skraup synthesis.[2] It arises from the polymerization of acrolein and other reactive intermediates under the harsh high-temperature and strongly acidic conditions.[2] To minimize tarring, it is crucial to maintain the lowest effective reaction temperature (typically around 140-145°C) and avoid prolonged heating times.[4] Using a moderator like ferrous sulfate also helps by preventing localized overheating.[2]
Q3: What are the best practices for purifying crude 6-Bromoquinoline from the tarry reaction mixture?
A3: The most effective method for separating the volatile 6-Bromoquinoline from non-volatile tar is steam distillation.[2] First, the acidic reaction mixture should be carefully neutralized (or made slightly alkaline). The product is then co-distilled with steam.[2] The 6-Bromoquinoline can be recovered from the aqueous distillate by solvent extraction using a suitable organic solvent like toluene or dichloromethane.[2][4] For final purification, vacuum distillation is recommended, collecting the fraction that boils at 150-155°C under 15 mmHg.[4]
Q4: Are there safer and more environmentally friendly alternatives to traditional oxidizing agents like arsenic pentoxide or nitrobenzene?
A4: Yes, while arsenic pentoxide and nitrobenzene are effective, they are highly toxic.[5][6] Milder and greener oxidizing agents have been explored. Iodine has been reported to give good yields.[2] In some modified protocols, particularly those using microwave irradiation or ionic liquids, an external oxidizing agent may not be necessary at all.[7] Air or oxygen can also serve as the oxidant, though this may require pressurized conditions.[8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 6-Bromoquinoline.
Problem 1: Low or No Yield of 6-Bromoquinoline
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Poor Quality of Starting Materials | The Skraup reaction is sensitive to the purity of reactants. Water in the glycerol can inhibit the formation of acrolein. Impurities in the 4-bromoaniline can lead to unwanted side products. | Use anhydrous or "dynamite" grade glycerol (containing <0.5% water).[5] Ensure the 4-bromoaniline is of high purity; recrystallize or distill if necessary. |
| Incorrect Reaction Temperature | Temperature control is critical. If the temperature is too low, the dehydration of glycerol to acrolein will be inefficient. If it's too high, polymerization and tar formation will dominate, consuming intermediates.[2] | Maintain a stable temperature of 140-145°C during the addition of glycerol. Use a well-controlled heating mantle and a thermometer placed directly in the reaction mixture. |
| Inefficient Oxidizing Agent | The final step of the synthesis is the aromatization of a dihydroquinoline intermediate, which requires an effective oxidizing agent.[1][4] The choice and amount of oxidant can significantly impact the yield. | Nitrobenzene is a classic choice that also serves as a solvent.[6] Arsenic acid is also effective but highly toxic.[6] Consider using iodine as a less hazardous alternative. Ensure the molar ratio of the oxidizing agent to the aniline is appropriate. |
| Substituent Deactivation | While the bromo group is only moderately deactivating, strong electron-withdrawing groups on the aniline ring can significantly reduce its nucleophilicity, hindering the initial Michael addition and subsequent cyclization.[2][9] | For deactivated anilines, harsher reaction conditions (higher temperatures or longer reaction times) may be required, though this increases the risk of tar formation.[2] |
| Losses During Workup | Significant product loss can occur during neutralization and extraction. 6-Bromoquinoline is basic and can remain in the aqueous phase if the pH is not properly adjusted. Emulsion formation during extraction can also trap the product. | Carefully neutralize the acidic mixture with an ammonia or sodium hydroxide solution to a pH of 6-7 before extraction.[4] Use a suitable solvent like toluene for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery.[4] |
Problem 2: Product is Heavily Contaminated with Tar
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Excessive Reaction Temperature/Time | As mentioned, high temperatures promote the acid-catalyzed polymerization of acrolein, the primary source of tar.[2] | Strictly adhere to the recommended temperature profile. Monitor the reaction progress (e.g., by TLC) and stop the heating once the starting material is consumed to avoid unnecessary heating. |
| Lack of a Reaction Moderator | The uncontrolled exotherm of the reaction can create localized "hot spots" where the temperature is much higher than the bulk mixture, accelerating tar formation. | Always include ferrous sulfate (FeSO₄·7H₂O) in the reaction mixture to ensure a smooth and controlled reaction.[2][10] |
| Ineffective Purification | Tar is non-volatile and can be difficult to separate from the product using simple extraction or crystallization. | Steam distillation is the most robust method for separating the volatile quinoline product from the non-volatile tarry residue.[2] Following steam distillation, treatment of the product solution with activated carbon can help remove residual colored impurities.[2] |
Visualizing the Process
The Skraup Synthesis Mechanism
The reaction proceeds through several key stages, starting with the in-situ formation of acrolein from glycerol.[4][11] This is followed by a sequence of addition, cyclization, and oxidation steps to form the aromatic quinoline ring.
Caption: Key steps of the Skraup synthesis for 6-Bromoquinoline.
Troubleshooting Workflow
A logical workflow can help diagnose and resolve issues with the synthesis efficiently.
Caption: A logical workflow for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or alternative oxidant)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Toluene (for extraction)
-
Sodium Hydroxide solution or Ammonia solution (for neutralization)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-bromoaniline while stirring and cooling in an ice bath.
-
Addition of Reagents: To the cooled aniline sulfate mixture, add ferrous sulfate heptahydrate.[5] Then, add the nitrobenzene (oxidizing agent).
-
Heating and Glycerol Addition: Heat the mixture with vigorous stirring to a stable internal temperature of 140-145°C.[4] Once stable, add anhydrous glycerol dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic; be prepared to remove external heating to maintain the temperature in the desired range.[1]
-
Reaction Completion: After the glycerol addition is complete, maintain the reaction mixture at 140-145°C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up - Neutralization: Allow the mixture to cool to room temperature. Carefully and slowly pour the dark, viscous reaction mixture into a large beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonia solution until the pH is between 6 and 7.[4] Perform this step in a fume hood as SO₂ fumes may be evolved.[4]
-
Purification - Steam Distillation: Transfer the neutralized slurry to a suitable flask and perform steam distillation to separate the volatile 6-bromoquinoline from the non-volatile tar. Continue distillation until the distillate runs clear.
-
Extraction: Transfer the collected aqueous distillate to a separatory funnel and extract the product with toluene (3 x volumes).[4] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.[4]
-
Final Purification: Purify the crude product by vacuum distillation, collecting the fraction boiling at 150-155°C at 15 mmHg to yield pure 6-bromoquinoline as a yellowish solid or oil.[4]
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. Skraup_reaction [chemeurope.com]
- 11. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Bromoquinoline
Welcome to the technical support center for the cross-coupling of 6-bromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods for your specific synthetic challenges.
The quinoline moiety is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is often hampered by the nitrogen atom, which can act as a catalyst poison.[1][2] This guide provides targeted advice to overcome this and other common hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: I am starting a new project with 6-bromoquinoline. Which cross-coupling reaction should I choose?
A1: The choice of reaction depends entirely on the bond you intend to form:
-
For Carbon-Carbon (Aryl-Aryl) bonds: The Suzuki-Miyaura coupling is the most common and versatile choice, offering a broad range of commercially available boronic acids and esters.[3][4]
-
For Carbon-Carbon (Aryl-Alkenyl) bonds: The Heck reaction is the standard method for coupling with alkenes.[5][6]
-
For Carbon-Carbon (Aryl-Alkynyl) bonds: The Sonogashira coupling is the premier choice for introducing terminal alkynes.[7][8]
-
For Carbon-Nitrogen bonds: The Buchwald-Hartwig amination is the state-of-the-art method for coupling with primary or secondary amines.[9][10]
Q2: Why is catalyst poisoning a significant issue with 6-bromoquinoline, and how do I prevent it?
A2: The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium catalyst's active site, forming a stable, inactive complex.[1][11] This is a primary cause of failed or low-yielding reactions. The most effective countermeasure is to use bulky, electron-rich phosphine ligands .[1][11] These ligands sterically shield the palladium center, hindering the approach and coordination of the quinoline nitrogen. Ligands like XPhos, SPhos, and other Buchwald-type biarylphosphines are excellent choices.[4][11]
Q3: Should I use a pre-catalyst or generate the active catalyst in situ?
Q4: How does the reactivity of 6-bromoquinoline compare to 6-iodo- or 6-chloroquinoline?
A4: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order of bond dissociation energy: I > Br > Cl.[3] Therefore, 6-iodoquinoline is more reactive and will typically couple under milder conditions than 6-bromoquinoline.[3] Conversely, 6-chloroquinoline is less reactive and often requires more specialized, highly active catalyst systems (e.g., those with very bulky and electron-rich ligands) to achieve good conversion.[14] 6-Bromoquinoline offers a good balance of reactivity and cost-effectiveness for many applications.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Q: My reaction is not starting. I see only my 6-bromoquinoline starting material.
A: This is a common and frustrating issue, often pointing to an inactive catalyst.
-
Primary Cause: Catalyst Poisoning. As discussed in the FAQ, the quinoline nitrogen is the most likely culprit.[11]
-
Secondary Cause: Inefficient Catalyst Activation. If using a Pd(II) source, the reduction to the active Pd(0) may be failing.
-
Solution: Use a defined Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst like XPhos Pd G3 that activates reliably.[12]
-
-
Tertiary Cause: Reagent/Solvent Quality. Trace amounts of oxygen or water can kill the catalyst.
-
Solution: Ensure your solvents are anhydrous and have been thoroughly degassed (e.g., via sparging with argon or a freeze-pump-thaw cycle).[11] Use high-purity reagents.
-
Q: My reaction is sluggish and gives a low yield, with significant starting material remaining.
A: This indicates a suboptimal catalyst system or reaction conditions.
-
Cause: Insufficient Catalyst Activity. The chosen ligand may not be electron-rich enough to promote the rate-limiting oxidative addition step.
-
Solution: Screen a panel of more electron-rich and bulky ligands.[4] Also, consider increasing the reaction temperature in 10-20 °C increments.
-
-
Cause: Inappropriate Base. The base is crucial for the catalytic cycle (e.g., in the transmetalation step of the Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig).[3][9]
-
Solution: The choice of base is highly dependent on the specific coupling reaction. For Suzuki couplings, try switching from a carbonate base (K₂CO₃) to a phosphate base (K₃PO₄), which is often more effective for challenging substrates.[15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[9]
-
Q: I am observing a significant amount of de-brominated quinoline as a side product.
A: Dehalogenation is a common parasitic reaction.
-
Cause: Presence of Water/Protic Sources. Protons can intercept key organopalladium intermediates, leading to hydrodehalogenation.
-
Solution: Rigorously dry all solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere.[16]
-
-
Cause: Unsuitable Base or Ligand. Some bases or ligands can promote pathways that lead to dehalogenation.[16]
-
Solution: Screen alternative bases. For instance, if using a hydroxide base, consider switching to a carbonate or phosphate. Evaluating a different class of ligand can also be beneficial.
-
Q: My reaction starts well but then stops before completion.
A: This is a classic sign of catalyst deactivation during the reaction.
-
Cause: Gradual Catalyst Poisoning. While a bulky ligand may prevent initial poisoning, the product (the substituted quinoline) can also act as a poison over time.[1]
-
Solution: A slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) may be necessary to carry the reaction to completion.
-
-
Cause: Thermal Degradation. At high temperatures, the catalyst complex can decompose, forming inactive palladium black.
-
Solution: First, confirm that the reaction truly requires high heat. If so, select a more thermally stable ligand/catalyst system. Some modern Buchwald-type pre-catalysts offer enhanced stability.[12]
-
Section 3: Catalyst & Ligand Selection Guide
The interplay between the palladium source, ligand, base, and solvent is critical for success.
Comparative Data for Cross-Coupling of 6-Bromoquinoline
The following table summarizes recommended starting conditions for various cross-coupling reactions. These are general guidelines and may require further optimization.
| Reaction Type | Pd Source | Ligand | Base | Solvent | Temp (°C) | Observations & References |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Bulky monophosphine ligands like XPhos are effective for challenging substrates.[3][4] |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N (Triethylamine) | DMF or Acetonitrile | 80-120 | Reaction conditions tolerate a wide range of functional groups on the alkene partner.[5][17] |
| Sonogashira | Pd(PPh₃)₄ | PPh₃ | Et₃N or i-Pr₂NEt | THF or DMF | RT-80 | Often requires a Cu(I) co-catalyst (e.g., CuI). Copper-free protocols exist to avoid alkyne homocoupling.[8][16] |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3-XPhos | XPhos or Xantphos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-110 | Bulky, electron-rich phosphine ligands are essential for high efficiency.[4][9] |
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a new cross-coupling reaction with 6-bromoquinoline.
Section 4: Detailed Experimental Protocols
The following protocols are robust starting points. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoquinoline with Phenylboronic Acid
This protocol is adapted from established procedures for haloquinolines.[3]
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromoquinoline, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and ethanol via syringe, followed by the aqueous sodium carbonate solution.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromoquinoline with Morpholine
This protocol uses a modern pre-catalyst system for high efficiency.[9]
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 eq.)
-
Morpholine (1.2 mmol, 1.2 eq.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a positive flow of argon, add 6-bromoquinoline, XPhos Pd G3, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Add morpholine via syringe.
-
Heat the sealed tube to 100 °C in a pre-heated oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromoquinoline Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 6-Bromoquinoline hydrochloride in chemical reactions. As a hydrochloride salt, this valuable reagent presents a unique solubility profile that can be challenging but is easily managed with a clear understanding of its chemical properties. This document moves beyond simple protocols to explain the underlying principles, ensuring you can not only solve current issues but also anticipate and prevent future challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What is this compound, and how does its solubility differ from the 6-Bromoquinoline freebase?
A: this compound (C₉H₇BrClN) is the salt form of 6-Bromoquinoline. The nitrogen atom on the quinoline ring is basic and reacts with hydrochloric acid (HCl) to form a positively charged ammonium cation.[1] This transformation is a common strategy in medicinal chemistry to enhance the aqueous solubility and bioavailability of a compound.[2][3]
The key difference in solubility is based on the principle of "like dissolves like".[4]
-
This compound (Salt): Being an ionic salt, it is polar. It exhibits significantly higher solubility in polar protic solvents like water, methanol, and ethanol compared to its freebase form. However, it is often poorly soluble in common non-polar or less polar organic solvents like toluene, hexane, or dichloromethane.
-
6-Bromoquinoline (Freebase): This is the neutral, non-ionic form. It is less polar and therefore demonstrates good solubility in a range of organic solvents such as dichloromethane, acetone, acetonitrile, and tetrahydrofuran (THF), but is only slightly soluble in water.[5][6]
Q2: I'm trying to set up a cross-coupling reaction in toluene, but my this compound won't dissolve. Why is this happening?
A: This is a classic polarity mismatch issue. Toluene is a non-polar aromatic solvent. Your starting material, this compound, is a polar salt. Due to their vastly different polarities, significant solubility is not expected. To achieve a homogeneous reaction, you must either modify the solvent system or convert the hydrochloride salt back to its organic-soluble freebase form before proceeding.
Q3: What are the best initial solvents to try for dissolving this compound?
A: For simply dissolving the compound, start with polar protic solvents. For reactions, a mixture or co-solvent system is often the most effective approach. See the table below for guidance.
Q4: How does pH critically affect the solubility of this compound during a reaction?
A: The pH of the solution is the most critical factor governing the form—and thus the solubility—of the quinoline.[7][8]
-
Acidic to Neutral pH (pH < ~5): The compound exists predominantly as the protonated, charged hydrochloride salt, which is water-soluble.
-
Basic pH (pH > ~7): In the presence of a base (e.g., sodium carbonate, triethylamine), the hydrochloride salt is neutralized. This removes the proton from the quinoline nitrogen, converting it to the neutral 6-Bromoquinoline freebase. This freebase form is poorly soluble in water but highly soluble in organic solvents.
This pH-dependent transformation is especially important in reactions like Suzuki or Buchwald-Hartwig couplings, which require a base to proceed. The addition of the base will inevitably convert your starting material into its freebase form.
Diagram: The pH-Solubility Equilibrium
The following diagram illustrates the relationship between pH and the chemical form of 6-Bromoquinoline.
Caption: pH-driven conversion between water-soluble salt and organic-soluble freebase.
Section 2: Troubleshooting Guide for Common Reactions
Many synthetic transformations involving 6-Bromoquinoline, such as palladium-catalyzed cross-coupling reactions, require specific conditions that can create solubility challenges.
A. Suzuki-Miyaura Cross-Coupling
-
The Common Problem: Suzuki reactions often use a two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane) with an aqueous solution of a base like K₂CO₃ or K₃PO₄. You add the polar 6-Bromoquinoline HCl, which may dissolve in the aqueous phase or remain as a solid. Upon adding the base, it converts to the organic-soluble freebase. If there isn't enough organic solvent or the temperature is too low, the freebase may precipitate, stalling the reaction.
-
Solutions & Causality:
-
Use a Co-Solvent System: Employing a mixture of solvents helps to bridge the polarity gap. A combination like Toluene/Ethanol/Water (4:1:1) is effective. The ethanol acts as a co-solvent, solubilizing both the polar starting materials and the less polar intermediates, creating a more homogeneous reaction environment.
-
Increase Reaction Temperature: Most organic compounds exhibit increased solubility at higher temperatures.[4] Running the reaction at 80-100 °C often provides enough energy to dissolve all components and keep them in solution throughout the reaction.
-
Perform an In-Situ Freebase Conversion (Recommended): This is the most robust method. Before adding your catalyst and coupling partner, dissolve the 6-Bromoquinoline HCl in a biphasic mixture of your organic reaction solvent (e.g., Toluene) and water. Add a base (e.g., Na₂CO₃), stir, and then separate the organic layer. This provides a clean, homogeneous solution of the freebase in the desired solvent, ready for the reaction. (See Protocol 2).
-
B. Buchwald-Hartwig Amination
-
The Common Problem: These reactions typically use strong, non-aqueous bases (e.g., NaOt-Bu, LHMDS) in strictly anhydrous, non-polar aprotic solvents like toluene or dioxane. Adding the polar hydrochloride salt directly into this environment will result in near-zero solubility and a heterogeneous slurry that reacts poorly.
-
Solutions & Causality:
-
Mandatory Freebasing: It is essential to convert the 6-Bromoquinoline HCl to its freebase before the reaction. The strong bases used in Buchwald-Hartwig amination are highly sensitive to water and acid, so the HCl salt must be neutralized and the resulting freebase isolated and dried first.
-
Solvent Choice: While toluene is common, dioxane or DME can sometimes offer slightly better solubility for heterocyclic compounds. If solubility issues persist even with the freebase, consider switching to a more polar aprotic solvent.
-
General Troubleshooting Workflow
If you encounter a solubility issue, follow this logical progression to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting solubility issues.
Section 3: Key Experimental Protocols
Here are detailed, self-validating protocols for quantifying solubility and preparing the freebase for reactions.
Protocol 1: Quantitative Solubility Assessment (Shake-Flask Method)
This protocol allows you to determine the precise solubility of this compound in a solvent of your choice, which is crucial for process development and reaction optimization.[9]
Materials:
-
This compound
-
Chosen solvent (e.g., water, ethanol, reaction buffer)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or similar)
-
Calibrated HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 6-Bromoquinoline HCl to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation is reached.[9]
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[9]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.[5][9]
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: The measured concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L. Perform the experiment in triplicate to ensure reproducibility.[9]
Protocol 2: In-Situ Neutralization and Extraction of 6-Bromoquinoline Freebase
This protocol is designed to efficiently convert the hydrochloride salt to its organic-soluble freebase form just before a reaction.
Materials:
-
This compound
-
Reaction solvent (e.g., Toluene, Dioxane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask or separatory funnel, combine the 6-Bromoquinoline HCl (1.0 eq) with the chosen organic solvent (e.g., 10 mL per gram of starting material) and an equal volume of saturated aqueous NaHCO₃ solution.
-
Neutralization: Stir the biphasic mixture vigorously for 15-30 minutes. You can monitor the conversion by taking a small sample of the aqueous layer and checking its pH to ensure it is basic (pH > 8).
-
Extraction & Separation: Transfer the mixture to a separatory funnel (if not already in one). Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts. Separate the layers again.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Filtration & Use: Filter off the drying agent. The resulting clear solution contains the 6-Bromoquinoline freebase and is ready for use in your anhydrous reaction. You can determine the precise concentration via a method like GC-MS if needed.[11]
Section 4: Solubility Data Summary
The following table provides a quick reference for the qualitative solubility of 6-Bromoquinoline in both its hydrochloride and freebase forms. This data is compiled from established chemical properties and qualitative assessments.[5][6]
| Solvent | Type | 6-Bromoquinoline HCl (Salt) | 6-Bromoquinoline (Freebase) | Rationale |
| Water | Polar Protic | Soluble | Sparingly Soluble | The salt form is ionic and readily dissolves in water.[2] |
| Methanol / Ethanol | Polar Protic | Soluble | Soluble | Alcohols can dissolve both polar salts and moderately non-polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble | DMSO is a powerful, universal solvent capable of dissolving a wide array of compounds.[12] |
| Toluene / Hexane | Non-Polar | Insoluble | Soluble | Significant polarity mismatch between the salt and the non-polar solvent. |
| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | Soluble | The freebase is readily soluble; the salt has very limited solubility.[5] |
| Tetrahydrofuran (THF) / Dioxane | Polar Aprotic (Ether) | Sparingly/Insoluble | Soluble | The freebase dissolves well; the salt form is poorly soluble.[5][6] |
| Acetone / Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble | The freebase is soluble; the salt has limited solubility.[5][6] |
Conclusion
Successfully using this compound in organic synthesis hinges on understanding its pH-dependent solubility. The compound is not "difficult" to work with, but rather requires a deliberate choice of solvent and reaction conditions. By recognizing the interplay between the polar salt and the non-polar freebase, researchers can proactively design robust reaction protocols. The most reliable strategy for reactions conducted in organic solvents is to perform a simple neutralization and extraction to the freebase form prior to initiating the core transformation. This ensures homogeneity, leading to more consistent and reproducible results.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Quinoline hydrochloride | 530-64-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 6-Bromoquinoline
Welcome to the Technical Support Center for 6-bromoquinoline. This guide is designed for researchers, chemists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of 6-bromoquinoline synthesis and prevent its decomposition. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
I. Understanding the Stability of 6-Bromoquinoline
Before delving into synthetic procedures, it is crucial to understand the inherent stability of the 6-bromoquinoline molecule. While generally stable under normal storage conditions (cool, dark, and inert atmosphere), its reactivity during synthesis and workup can lead to decomposition and the formation of impurities.[1][2][3]
Key Stability Considerations:
-
Thermal Stress: High temperatures, particularly those employed in classical quinoline syntheses like the Skraup reaction, can lead to charring and the formation of polymeric byproducts.[4]
-
Acidic Conditions: While the quinoline core is relatively stable, prolonged exposure to strong, hot acids can promote side reactions. For quinoline derivatives with acid-sensitive functional groups, like nitriles, acid-catalyzed hydrolysis is a primary degradation pathway.[5]
-
Basic Conditions: The quinoline nitrogen imparts basicity, allowing for manipulation during acid-base extractions. However, strong bases at elevated temperatures can promote side reactions, especially in the presence of other reactive functional groups.
-
Oxidative Decomposition: Strong oxidizing agents, if not carefully controlled, can lead to the formation of N-oxides or even ring-cleavage products.[6]
-
Dehalogenation: The carbon-bromine bond can be susceptible to cleavage under certain reductive conditions or in the presence of specific transition metal catalysts, leading to the formation of quinoline as a byproduct.[7][8]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 6-bromoquinoline, providing explanations for their causes and actionable solutions.
Synthesis-Related Issues
Q1: My Skraup synthesis of 6-bromoquinoline resulted in a low yield and significant charring. What went wrong?
A1: The Skraup reaction is notoriously exothermic and operates under harsh conditions, making precise control essential.[9][10][11]
-
Causality: The reaction of 4-bromoaniline with glycerol in concentrated sulfuric acid is highly exothermic.[9] Uncontrolled temperature spikes can lead to the polymerization of acrolein (formed in situ from glycerol dehydration) and general decomposition of organic materials, resulting in charring and reduced yields.[12]
-
Solutions:
-
Temperature Control: Maintain a steady reaction temperature, typically between 140-145°C. Add the glycerol dropwise to the heated mixture of 4-bromoaniline and sulfuric acid to manage the exotherm.[9]
-
Moderators: The use of a moderator, such as ferrous sulfate, can help to control the reaction's vigor.[10]
-
Stirring: Ensure efficient and constant stirring throughout the reaction to promote even heat distribution.
-
Q2: I am observing the formation of a significant amount of unreacted 4-bromoaniline in my Gould-Jacobs reaction. How can I improve the conversion?
A2: The Gould-Jacobs reaction involves an initial condensation followed by a high-temperature cyclization. Incomplete conversion often points to issues in one of these two stages.[13][14]
-
Causality: The initial condensation of 4-bromoaniline with an alkoxymethylenemalonate ester is an equilibrium reaction. The subsequent thermal cyclization requires a sufficiently high temperature to overcome the activation energy barrier.[13][15]
-
Solutions:
-
Drive the Condensation: If performing the reaction in a solvent, use a Dean-Stark apparatus to remove the alcohol byproduct (e.g., ethanol), which will shift the equilibrium towards the product.
-
Optimize Cyclization Temperature: The thermal cyclization step is critical. Insufficient temperature will result in a low yield. However, excessively high temperatures can lead to decomposition.[4] A typical temperature range for this step is around 250°C, often in a high-boiling solvent like diphenyl ether.[16] Microwave synthesis can also be employed to achieve high temperatures rapidly and improve yields.[15]
-
Q3: In my Friedländer synthesis, I am getting a low yield of 6-bromoquinoline and a lot of side products. What are the likely causes?
A3: The Friedländer synthesis is versatile but sensitive to the choice of catalyst and reaction conditions.[17][18]
-
Causality: A common side reaction is the self-condensation of the ketone reactant, especially under basic conditions.[19] The choice of an inappropriate acid or base catalyst can also lead to low yields or the formation of byproducts.
-
Solutions:
-
Catalyst Selection: The catalyst choice is substrate-dependent. For many systems, acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids are effective.[19]
-
Control of Stoichiometry: Use a slight excess of the ketone component to ensure the complete consumption of the more valuable 2-aminoaryl carbonyl compound.
-
Temperature Management: While heating is often necessary, excessive temperatures can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Purification and Decomposition Issues
Q4: My crude 6-bromoquinoline is a dark, oily substance. How can I effectively purify it and remove the color?
A4: The dark color is indicative of polymeric byproducts and other high-molecular-weight impurities, often from harsh reaction conditions.[20]
-
Causality: High-temperature reactions, particularly the Skraup synthesis, can generate colored impurities.
-
Solutions:
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating 6-bromoquinoline from both more polar and less polar impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is typically effective.[21][22]
-
Recrystallization with Activated Charcoal: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, recrystallization is a powerful purification technique. To remove colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[20] The charcoal will adsorb the colored compounds. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Distillation: If the impurities are non-volatile, vacuum distillation can be an effective purification method for 6-bromoquinoline, which has a boiling point of 116°C at 6 mmHg.[23]
-
Q5: During workup, I notice a new spot on my TLC plate that wasn't present in the initial reaction mixture. What could this be?
A5: The appearance of a new spot during workup often suggests decomposition of the product under the workup conditions.
-
Causality: If your workup involves strong acids or bases, even at room temperature, some degradation can occur over time. For example, if there are residual reactive intermediates, they may transform during the workup.
-
Solutions:
-
Minimize Contact Time: Perform acid-base extractions swiftly and avoid letting the product sit in strongly acidic or basic solutions for extended periods.
-
Use Milder Conditions: If possible, use milder acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate) for pH adjustments.
-
Inert Atmosphere: If the product is sensitive to air oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).
-
III. Experimental Protocols
The following are detailed protocols for the synthesis and analysis of 6-bromoquinoline.
Protocol 1: Synthesis of 6-Bromoquinoline via the Skraup Reaction
This protocol is adapted from established procedures and provides a reliable method for the synthesis of 6-bromoquinoline from 4-bromoaniline.[9]
Materials:
-
4-bromoaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate (optional, as a moderator)
-
Toluene
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 4-bromoaniline and concentrated sulfuric acid.
-
Heating and Addition of Glycerol: Heat the mixture with stirring to 140-145°C.[9]
-
Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the temperature remains within the specified range.
-
Reaction Completion: After the addition is complete, maintain the reaction at 140-145°C for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of synthesized 6-bromoquinoline.[24][25]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
Start with 70% A, hold for 2 minutes.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 5 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve the synthesized 6-bromoquinoline in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and acquire the chromatogram.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
IV. Visualization of Workflows
Diagram 1: General Synthesis and Purification Workflow for 6-Bromoquinoline
Caption: A flowchart illustrating the key stages of 6-Bromoquinoline synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Synthesis
Caption: A decision tree for troubleshooting low yield in 6-bromoquinoline synthesis.
V. Quantitative Data Summary
The following table summarizes key physicochemical properties of 6-bromoquinoline, which are essential for its handling and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrN | [26] |
| Molecular Weight | 208.05 g/mol | [26] |
| Appearance | Light yellow to brown liquid/solid | [2] |
| Melting Point | 19 - 24 °C | [2] |
| Boiling Point | 116 °C at 6 mmHg | [2][23] |
| Density | 1.538 g/mL at 25 °C | [2] |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF. | [1][21] |
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. 6-Bromoquinoline | 5332-25-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. researchgate.net [researchgate.net]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. Gould-Jacobs Reaction [drugfuture.com]
- 15. ablelab.eu [ablelab.eu]
- 16. scribd.com [scribd.com]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. ijmr.net.in [ijmr.net.in]
- 30. benchchem.com [benchchem.com]
- 31. 6-Bromoquinoline 97 5332-25-2 [sigmaaldrich.com]
- 32. cool.culturalheritage.org [cool.culturalheritage.org]
- 33. biotage.com [biotage.com]
- 34. 6-Bromoquinoline, 97% | Fisher Scientific [fishersci.ca]
- 35. 6-Bromoquinoline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 36. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 37. youtube.com [youtube.com]
- 38. benchchem.com [benchchem.com]
- 39. youtube.com [youtube.com]
- 40. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
HPLC analysis for determining the purity of 6-Bromoquinoline hydrochloride
An Objective Guide to Purity Determination of 6-Bromoquinoline Hydrochloride: HPLC and its Alternatives
Introduction: The Critical Role of Purity in a Versatile Building Block
This compound is a pivotal intermediate in medicinal chemistry and drug development. As a derivative of the quinoline scaffold, a privileged structure in pharmaceuticals, it serves as a foundational component for synthesizing a range of biologically active compounds, including potential anticancer and anti-inflammatory agents.[1] The purity of this starting material is not a trivial matter; it is a critical parameter that directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of 6-bromoquinoline can introduce various impurities, such as unreacted starting materials (e.g., 4-bromoaniline), positional isomers, or byproducts from harsh reaction conditions.[2] Therefore, a robust, validated analytical method is essential to accurately quantify the purity and ensure lot-to-lot consistency. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. Furthermore, it offers an objective comparison with alternative and complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a framework for selecting the most appropriate method for a given analytical challenge.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally stable organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity determination.[3][4] Its high resolving power, sensitivity, and precision make it ideal for separating the main compound from closely related impurities.[5][6]
The fundamental principle of this method lies in the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[4] More polar compounds have a greater affinity for the mobile phase and elute from the column faster, while less polar compounds are retained longer by the stationary phase.
A Robust HPLC Method for this compound
A well-designed HPLC method is a self-validating system. The following protocol is optimized for specificity and robustness in the analysis of this compound.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Instrumentation | Standard HPLC System with UV-Vis or PDA Detector | A Photodiode Array (PDA) detector is preferable as it can assess peak purity, ensuring that the main analyte peak is not co-eluting with an impurity. |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic quinoline ring, enabling effective separation from more polar or less retained impurities.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol. The addition of formic acid is critical; it protonates residual silanols on the silica backbone of the column, minimizing peak tailing. It also ensures the analyte, a basic compound, is in a consistent protonated state. For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[2][7] |
| Elution Mode | Gradient Elution | A gradient elution (e.g., starting at 70% A, ramping to 30% A) is often superior to an isocratic method.[2] It allows for the effective elution of late-eluting, more nonpolar impurities while maintaining a sharp peak for the main analyte, optimizing both resolution and run time. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[1] |
| Detection | UV at 254 nm | Aromatic compounds like quinoline exhibit strong absorbance at 254 nm, offering high sensitivity for both the main compound and related impurities that share the same chromophore.[1][2] |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.[4][8] |
| Injection Vol. | 10 µL | This volume is typical for analytical HPLC and helps prevent column overloading, which can lead to peak distortion.[2] |
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the purity analysis process for this compound using HPLC.
Caption: A standard workflow for the purity analysis of 6-Bromoquinoline HCl via HPLC.
A Comparative Analysis: Choosing the Right Tool for the Job
While HPLC is a powerful and versatile technique, it does not provide a complete picture of a sample's purity.[3] A comprehensive analysis often requires orthogonal methods—techniques that measure purity based on different chemical or physical principles. Here, we compare HPLC with GC-MS and qNMR.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning & mass-to-charge ratio | Nuclear spin resonance in a magnetic field |
| Primary Use Case | Workhorse for purity/impurity profiling of non-volatile compounds. [9] | Gold standard for volatile impurities (e.g., residual solvents, volatile reagents).[2][9] | Absolute purity determination (mass %); structural confirmation of impurities.[2] |
| Analyte Suitability | Non-volatile, thermally stable compounds. | Volatile, thermally stable compounds. | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Quantitation | Relative (Area %) | Relative (Area %) or quantitative with specific standards. | Absolute (% w/w) using a certified internal standard. |
| Key Advantage | High resolution for complex mixtures; widely applicable and robust.[5] | High sensitivity and specificity for identifying unknown volatile peaks via mass fragmentation.[9] | Does not require a reference standard of the analyte; provides structural information. |
| Key Limitation | Requires impurities to have a UV chromophore; relative quantitation can be inaccurate if response factors differ. | Not suitable for non-volatile or thermally labile compounds like salts. | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
When to Use Which Method: A Decision Framework
The choice of analytical method should be driven by the specific question being asked. The following decision tree can guide the selection process for a comprehensive purity assessment of this compound.
Caption: A decision tree for selecting the appropriate purity analysis method.
Experimental Protocols
Protocol 1: HPLC Purity Determination of this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the initial mobile phase composition (e.g., 70% A: 30% B) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[2]
-
-
HPLC System Setup and Execution:
-
Install a C18 column (4.6 x 250 mm, 5 µm) and set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes at 1.0 mL/min, or until a stable baseline is achieved.
-
Create a gradient program: e.g., 0-2 min (30% B), 2-17 min (30% to 70% B), 17-20 min (70% B), 20-21 min (70% to 30% B), 21-25 min (30% B).
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram from the injection point to the end of the run.
-
Calculate the purity of this compound by determining the area percentage of its corresponding peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The determination of purity for this compound is a multi-faceted task that requires a scientifically sound approach. While RP-HPLC stands out as the primary method for routine purity assessment and stability testing due to its high resolution and sensitivity, a complete and rigorous characterization relies on the intelligent application of orthogonal techniques. GC-MS is indispensable for controlling volatile impurities, and qNMR offers an unparalleled ability to determine absolute purity and characterize standards. By understanding the strengths and limitations of each method, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby building a solid foundation for successful drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Quinoline, 6-bromo- | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Comparative Reactivity of 6-Bromoquinoline vs. 6-Chloroquinoline: A Guide for Synthetic Strategy
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials. The ability to precisely functionalize this heterocyclic system is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, represent the most powerful tools for forging new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring.
This guide provides an in-depth comparison of the reactivity of two common building blocks, 6-bromoquinoline and 6-chloroquinoline. Understanding the fundamental differences in their reactivity is not merely an academic exercise; it is critical for designing efficient synthetic routes, optimizing reaction conditions, and enabling selective, sequential functionalization of more complex molecular architectures. We will explore the theoretical underpinnings of their reactivity, present comparative experimental insights, and provide actionable protocols for researchers in the field.
The Decisive Factor: Carbon-Halogen Bond Strength
The disparate reactivity between 6-bromoquinoline and 6-chloroquinoline is fundamentally governed by the difference in their respective carbon-halogen (C-X) bond dissociation energies (BDE). In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is: I > Br > Cl > F .[1]
This trend is a direct consequence of bond strength: the C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). This energy difference has profound implications for the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .
The Catalytic Cycle: A Focus on Oxidative Addition
The oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond, forming a palladium(II) intermediate. Because the C-Br bond is weaker, it undergoes oxidative addition more readily and under much milder conditions than the stronger C-Cl bond.[2] For aryl chlorides, this step often presents a significant kinetic barrier, necessitating higher temperatures and more specialized, highly active catalyst systems to proceed efficiently.[3][4]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Reactivity in Practice: Head-to-Head Comparison
The theoretical difference in bond strength manifests as tangible differences in reaction outcomes. The most compelling evidence comes from studies on dihalogenated quinolines, where the C-Br bond can be functionalized selectively while leaving a C-Cl bond on the same molecule untouched.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds. When comparing the two substrates, 6-bromoquinoline consistently demonstrates higher reactivity.
-
6-Bromoquinoline: Couples efficiently with a wide range of boronic acids and esters using standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., Na₂CO₃, K₂CO₃) at moderate temperatures (80-100 °C).
-
6-Chloroquinoline: Reaction is often sluggish or fails completely under standard conditions. Successful coupling typically requires more sophisticated and expensive, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases (e.g., K₃PO₄, Cs₂CO₃) and higher temperatures.[4][5][6]
Direct Experimental Evidence: In studies involving 6-bromo-4-chloroquinoline-3-carbonitrile, Suzuki coupling occurs exclusively at the C6-bromo position.[2] This selectivity provides definitive proof that the C-Br bond is kinetically favored for oxidative addition over the C-Cl bond under the given reaction conditions.[2]
| Feature | 6-Bromoquinoline | 6-Chloroquinoline |
| Relative Reactivity | High | Low |
| Typical Temperature | 80-100 °C | 100-120 °C (or higher) |
| Catalyst Requirement | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires highly active catalysts (e.g., Pd/Buchwald ligands) |
| Reaction Time | Generally shorter | Generally longer |
| Cost | Higher substrate cost | Lower substrate cost |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals. The reactivity trend observed in Suzuki coupling holds true for C-N bond formation.
-
6-Bromoquinoline: Readily undergoes amination with primary and secondary amines using common catalyst systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos.[7]
-
6-Chloroquinoline: Activating the C-Cl bond for amination is significantly more challenging. It demands the use of sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) that are specifically designed to promote the difficult oxidative addition step and subsequent reductive elimination.[8]
Direct Experimental Evidence: A key synthetic strategy for producing diverse quinoline libraries involves the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline.[9] The reaction proceeds selectively at the C-Br bond, allowing the C-Cl bond to be functionalized in a subsequent step under more forcing conditions.[10][11][12] This sequential approach is only possible because of the inherent reactivity difference between the two halogens.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 6-Bromoquinoline Derivatives and Cisplatin in Oncology Research
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount challenge. For decades, cisplatin has been a cornerstone of chemotherapy, exerting its cytotoxic effects through the formation of DNA adducts, ultimately triggering apoptosis in rapidly dividing cancer cells. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. This has spurred the exploration of new chemical scaffolds, with quinoline derivatives emerging as a particularly promising class of compounds.
This guide provides a comprehensive comparison of the biological activity of 6-bromoquinoline derivatives against the established chemotherapeutic agent, cisplatin. We will delve into their mechanisms of action, present comparative experimental data on their cytotoxic effects, and provide detailed protocols for the key assays used in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The Rationale for Exploring 6-Bromoquinoline Derivatives
The quinoline ring is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the 6-position of the quinoline core has been shown to significantly modulate the electronic and steric properties of the molecule, often leading to enhanced anticancer activity. The rationale for investigating these derivatives stems from their potential to overcome the limitations of cisplatin by:
-
Offering alternative mechanisms of action: While cisplatin directly targets DNA, many quinoline derivatives have been shown to interact with specific cellular signaling pathways, such as inhibiting protein kinases like the Epidermal Growth Factor Receptor (EGFR). This targeted approach could lead to greater selectivity for cancer cells and a more favorable side-effect profile.
-
Overcoming cisplatin resistance: Cancer cells can develop resistance to cisplatin through various mechanisms, including increased DNA repair and reduced drug accumulation. Compounds with different cellular targets, such as 6-bromoquinoline derivatives, may remain effective against these resistant tumors.
-
Improved therapeutic index: The targeted nature of some 6-bromoquinoline derivatives could translate to a wider therapeutic window, allowing for effective tumor cell killing at concentrations that are less toxic to normal, healthy cells.
Mechanisms of Action: A Tale of Two Anticancer Agents
Cisplatin: The DNA Damager
Cisplatin's mechanism of action is well-established and primarily involves its ability to form covalent bonds with DNA.[1][2][3] Once inside the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation, forming a highly reactive, positively charged species. This activated form of cisplatin then preferentially binds to the N7 position of purine bases, particularly guanine.
The formation of intrastrand and interstrand DNA crosslinks is the key to cisplatin's cytotoxicity.[1][4] These adducts distort the DNA double helix, interfering with DNA replication and transcription. This triggers cellular stress responses, leading to cell cycle arrest and, ultimately, the induction of apoptosis.
6-Bromoquinoline Derivatives: A Multi-pronged Attack
The anticancer activity of 6-bromoquinoline derivatives is more diverse and can involve multiple mechanisms, offering a departure from the direct DNA-damaging effects of cisplatin. While the precise mechanism can vary depending on the specific substitutions on the quinoline scaffold, two prominent modes of action have been identified:
-
Inhibition of Protein Kinases: A significant number of quinoline and the closely related quinazoline derivatives have been shown to be potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A key target in this regard is the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation. By binding to the ATP-binding site of the EGFR kinase domain, these derivatives can block its downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, thereby inhibiting cell growth and inducing apoptosis.
-
Induction of Apoptosis: Many 6-bromoquinoline derivatives have been shown to be potent inducers of apoptosis. This programmed cell death can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, and activate executioner caspases, leading to the systematic dismantling of the cancer cell.
Comparative Analysis of Biological Activity: In Vitro Studies
The in vitro cytotoxic activity of novel therapeutic agents is a critical first step in their evaluation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the IC50 values of several 6-bromoquinazoline derivatives (structurally analogous to 6-bromoquinolines) against various cancer cell lines, with cisplatin included for direct comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 6-Bromoquinazoline Derivatives and Cisplatin against MCF-7 (Breast Cancer) and SW480 (Colon Cancer) Cell Lines.
| Compound ID | MCF-7 (µM) | SW480 (µM) | Reference |
| Compound 5b | 0.53 | 1.95 | [5] |
| Cisplatin | >50 | >50 | [5] |
| Compound 8a | 15.85 ± 3.32 | 17.85 ± 0.92 | [6] |
| Cisplatin | 25.14 ± 1.25 | 31.14 ± 0.98 | [6] |
Note: Compound 5b is a 6-bromoquinazoline derivative with a fluoro substitution on a phenyl moiety. Compound 8a is a 6-bromo-2-thio-quinazoline-4(3H)-one derivative with an aliphatic linker.
The data presented in Table 1 clearly demonstrates the potent anticancer activity of these 6-bromoquinazoline derivatives. Notably, compound 5b exhibited significantly greater cytotoxicity against both MCF-7 and SW480 cell lines compared to cisplatin, with IC50 values in the sub-micromolar to low micromolar range.[5] Similarly, while less potent than compound 5b, compound 8a still showed superior activity against both cell lines when compared to cisplatin under the same experimental conditions.[6]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of these findings, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to assess the anticancer activity of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-bromoquinoline derivatives and cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that 6-bromoquinoline derivatives and their structural analogs represent a promising class of anticancer agents with the potential to overcome some of the limitations of cisplatin. Their distinct mechanisms of action, particularly the inhibition of key signaling pathways like EGFR, and their potent cytotoxic effects against various cancer cell lines, underscore their therapeutic potential.
Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to optimize their pharmacological properties. In vivo studies in animal models are a crucial next step to evaluate their efficacy, toxicity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a solid foundation for researchers to continue exploring the exciting potential of 6-bromoquinoline derivatives in the ongoing fight against cancer.
References
- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6-Bromoquinoline Hydrochloride via NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the spectroscopic validation of 6-Bromoquinoline hydrochloride, a key intermediate in medicinal chemistry. This document provides an in-depth comparison of expected and experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering insights into the causal relationships behind experimental choices and data interpretation.
Introduction: The Significance of this compound
6-Bromoquinoline and its derivatives are prevalent scaffolds in a variety of pharmacologically active compounds. The hydrochloride salt is often preferred for its improved solubility and stability, making it a common form used in research and development. Accurate structural confirmation is therefore paramount to ensure the integrity of subsequent synthetic steps and biological assays. This guide will compare the spectroscopic data of 6-Bromoquinoline free base with its hydrochloride salt, highlighting the key differences and providing a robust framework for validation.
Principles of Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and spatial relationships of atoms. Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for organic structure determination.
Mass Spectrometry (MS), on the other hand, determines the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. The combination of NMR and MS provides a powerful and comprehensive approach to structural validation.
Experimental Protocols
NMR Spectroscopy
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[1]
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample (6-Bromoquinoline or its hydrochloride salt).[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) for the free base or Deuterated Dimethyl Sulfoxide (DMSO-d₆) for the hydrochloride salt to ensure solubility.[1]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse sequence is typically used.
-
Spectral Width: Set to approximately 12-15 ppm.[1]
-
Acquisition Time: 2-4 seconds.[1]
-
Relaxation Delay: 1-5 seconds.[1]
-
Number of Scans: 8-16 scans are generally sufficient.[1]
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence is employed.
-
Spectral Width: Approximately 200-220 ppm.[2]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2 seconds.[1]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like 6-bromoquinoline.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation and Comparison
NMR Spectroscopy: Free Base vs. Hydrochloride Salt
The protonation of the quinoline nitrogen to form the hydrochloride salt significantly impacts the electronic environment of the molecule, leading to predictable changes in the NMR spectra. The electron-withdrawing effect of the positively charged nitrogen deshields the nearby protons and carbons, causing their signals to shift to a higher chemical shift (downfield).
Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts for 6-Bromoquinoline free base and the predicted shifts for its hydrochloride salt.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for 6-Bromoquinoline and its Hydrochloride Salt
| Proton | 6-Bromoquinoline (Free Base in CDCl₃)[1] | This compound (Predicted in DMSO-d₆) | Rationale for Predicted Shift |
| H-2 | ~8.90 (dd) | ~9.1-9.3 | Significant downfield shift due to proximity to the protonated nitrogen. |
| H-3 | ~7.41 (dd) | ~7.6-7.8 | Moderate downfield shift. |
| H-4 | ~8.15 (dd) | ~8.3-8.5 | Significant downfield shift due to proximity to the protonated nitrogen. |
| H-5 | ~8.08 (d) | ~8.2-8.4 | Moderate downfield shift. |
| H-7 | ~7.72 (dd) | ~7.9-8.1 | Moderate downfield shift. |
| H-8 | ~8.00 (d) | ~8.1-8.3 | Moderate downfield shift. |
| N-H | - | ~12-14 | A new, often broad, signal for the proton on the nitrogen is expected. |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for 6-Bromoquinoline and its Hydrochloride Salt
| Carbon | 6-Bromoquinoline (Free Base in CDCl₃)[1] | This compound (Predicted in DMSO-d₆) | Rationale for Predicted Shift |
| C-2 | ~151.2 | ~153-155 | Significant downfield shift due to proximity to the protonated nitrogen. |
| C-3 | ~121.8 | ~123-125 | Moderate downfield shift. |
| C-4 | ~136.0 | ~138-140 | Significant downfield shift due to proximity to the protonated nitrogen. |
| C-4a | ~147.9 | ~149-151 | Moderate downfield shift. |
| C-5 | ~130.3 | ~131-133 | Minimal to moderate downfield shift. |
| C-6 | ~120.7 | ~121-123 | Minimal effect from protonation. |
| C-7 | ~132.8 | ~133-135 | Minimal to moderate downfield shift. |
| C-8 | ~129.0 | ~130-132 | Moderate downfield shift. |
| C-8a | ~128.5 | ~129-131 | Significant downfield shift due to proximity to the protonated nitrogen. |
Mass Spectrometry
The mass spectrum of 6-Bromoquinoline provides two crucial pieces of information for its structural validation: its molecular weight and its fragmentation pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[2]
Table 3: Key Mass Spectrometry Data for 6-Bromoquinoline
| m/z | Interpretation |
| 207/209 | Molecular ion peaks ([M]⁺ and [M+2]⁺) corresponding to C₉H₆⁷⁹BrN⁺ and C₉H₆⁸¹BrN⁺. |
| 128 | Loss of Br radical ([M-Br]⁺). |
| 101 | Loss of HCN from the [M-Br]⁺ fragment. |
The fragmentation of the 6-bromoquinoline molecular ion likely proceeds through the initial loss of a bromine radical, followed by the characteristic loss of hydrogen cyanide (HCN) from the quinoline ring.
Visualizing the Workflow and Structural Analysis
The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation for the validation of this compound.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Logical flow of spectral data interpretation.
Conclusion
The structural validation of this compound can be confidently achieved through a combined analysis of NMR and Mass Spectrometry data. The predicted downfield shifts in the ¹H and ¹³C NMR spectra upon formation of the hydrochloride salt, coupled with the characteristic isotopic pattern and fragmentation observed in the mass spectrum, provide a self-validating system for confirming the identity and purity of this important chemical intermediate. This guide provides researchers with a robust framework for interpreting their own experimental data and ensuring the quality of their starting materials.
References
A Comparative Guide to the Absolute Purity Determination of 6-Bromoquinoline: The Ascendancy of Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is not merely a procedural step but the bedrock of reliable and reproducible science. For a pivotal intermediate like 6-Bromoquinoline, an accurate determination of its absolute purity is paramount. Impurities, even in minute quantities, can dramatically alter reaction outcomes, skew biological assay results, and compromise the safety and efficacy of a potential therapeutic agent.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the absolute purity assessment of 6-Bromoquinoline, substantiated with experimental insights and protocols.
The Principle of qNMR: A Primary Method of Measurement
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[2][3] The fundamental principle of qNMR is the direct proportionality between the integrated intensity of a specific NMR signal and the number of atomic nuclei giving rise to that resonance.[4][5] This unique characteristic allows for the determination of the absolute amount of a substance directly from the NMR spectrum, provided a certified internal standard of known purity is used.[2] Unlike chromatographic methods, qNMR does not rely on the creation of calibration curves or the availability of an identical, highly purified reference standard of the analyte itself, which is a significant advantage when analyzing novel or rare compounds.[6][7]
Comparative Analysis: qNMR vs. Chromatographic Techniques (HPLC & GC)
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they possess inherent limitations that qNMR overcomes. HPLC, for instance, determines purity based on the area percentage of the main peak relative to all other peaks in the chromatogram, assuming all compounds have a similar response to the detector (e.g., UV absorbance).[1][8] This can lead to inaccuracies if impurities have different chromophores. Similarly, GC is limited to volatile and thermally stable compounds.[1]
qNMR, in contrast, provides a more direct and universal measure of molar concentration, making it an inherently more accurate technique for absolute purity determination, often with measurement uncertainties below 0.1%.[9] International collaborative studies have demonstrated that qNMR can achieve the same level of accuracy as conventional primary measurement methods.[10]
Here is a comparative summary of these techniques:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4][5] | Differential partitioning between mobile and stationary phases. | Partitioning between a mobile gas and a stationary phase. |
| Quantification | Absolute (Primary Ratio Method).[2] Requires a certified internal standard.[11] | Relative (Area Percent). Requires a specific reference standard for absolute quantification. | Relative (Area Percent). Requires a specific reference standard for absolute quantification. |
| Specificity | High; structure-specific signals. | Dependent on detector and column chemistry. | Dependent on column chemistry and detector. |
| Sample Type | Soluble compounds. | Soluble, non-volatile compounds. | Volatile, thermally stable compounds.[1] |
| Destructive? | No.[6] | Yes. | Yes. |
| Reference Standard | Requires a certified internal standard (can be different from the analyte).[11] | Requires a highly purified reference standard of the analyte itself.[1] | Requires a highly purified reference standard of the analyte itself.[1] |
| Throughput | Moderate; can be automated. | High; well-suited for automation. | High; well-suited for automation. |
Experimental Protocol: Absolute Purity Determination of 6-Bromoquinoline by ¹H-qNMR
This section details a robust, self-validating protocol for determining the absolute purity of 6-Bromoquinoline using ¹H-qNMR.
Causality Behind Experimental Choices
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[12][13] An ideal standard should be of high purity (≥99%), stable, non-volatile, and possess sharp signals that do not overlap with the analyte's signals.[11][12] For 6-Bromoquinoline, which has signals in the aromatic region, a standard with signals in a clear spectral window is necessary. Maleic acid is a suitable candidate as it is soluble in DMSO-d₆ and has a distinct singlet in the aromatic region (around 6.3 ppm) that is typically free from interference.[13][14]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[12] DMSO-d₆ is an excellent choice for many aromatic compounds, including 6-Bromoquinoline and maleic acid, ensuring a homogeneous solution for accurate measurement.[13][15]
-
Relaxation Delay (D1): This is arguably the most critical parameter for accurate quantification.[11] To ensure complete relaxation of all protons back to their equilibrium state before the next pulse, the relaxation delay (D1) combined with the acquisition time (AQ) must be at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified (D1 + AQ ≥ 5 * T₁).[16][17][18] Failure to do so will result in signal saturation and an underestimation of the integral values.[16] The T₁ for aromatic protons in molecules like 6-Bromoquinoline can be several seconds.[19] An inversion-recovery experiment should be performed to measure the T₁ values accurately.[16][18] A conservative D1 of 30-60 seconds is often a good starting point if T₁ values are unknown.[12]
Workflow for ¹H-qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination of 6-Bromoquinoline.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-Bromoquinoline (ms) into a clean, dry NMR tube using a microbalance (0.01 mg accuracy).[20]
-
Accurately weigh a suitable amount of the certified internal standard (e.g., Maleic Acid, mIC) into the same NMR tube. The molar ratio should be close to 1:1 for optimal accuracy.[11]
-
Add a precise volume (e.g., 0.6 mL) of deuterated solvent (DMSO-d₆) to the NMR tube.[15][20]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Perform an inversion-recovery experiment to determine the T₁ relaxation times for the signals of interest in both the 6-Bromoquinoline and the internal standard.[16][21]
-
Acquire the quantitative ¹H-NMR spectrum using parameters optimized for accuracy. A summary of critical parameters is provided below.
-
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single 90° pulse | A 90° pulse provides maximum signal intensity in a single scan, improving the signal-to-noise ratio.[12][17] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures >99% magnetization recovery for accurate integration.[17] |
| Number of Scans (NS) | 16-64 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for <1% integration error.[17][19] |
| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution to define the peaks accurately. |
| Spinning | Off | Avoids spinning sidebands that can interfere with baseline and integration.[11] |
| Temperature | Regulated (e.g., 298 K) | Ensures stability of chemical shifts and minimizes convection effects. |
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform manual phase correction and baseline correction to ensure accurate integration.[20]
-
Select well-resolved, non-overlapping signals for both 6-Bromoquinoline and the internal standard for integration. For 6-Bromoquinoline, aromatic protons are suitable candidates.[22][23] For Maleic Acid, the singlet from the two vinyl protons is ideal.
-
Integrate the selected signals (Intₜ for the analyte and Intᵢc for the internal calibrant).[20]
-
Purity Calculation
The weight percent purity (Pₜ) of the target analyte, 6-Bromoquinoline, is calculated using the following equation:[19]
Purity (Pₜ) [%wt/wt] = (Intₜ / Intᵢc) * (Nᵢc / Nₜ) * (MWₜ / MWᵢc) * (mᵢc / mₜ) * Pᵢc
Where:
-
Intₜ : Integral of the selected signal for 6-Bromoquinoline.
-
Intᵢc : Integral of the selected signal for the internal standard.
-
Nₜ : Number of protons giving rise to the selected 6-Bromoquinoline signal.
-
Nᵢc : Number of protons giving rise to the selected internal standard signal.
-
MWₜ : Molecular weight of 6-Bromoquinoline (208.06 g/mol ).[24]
-
MWᵢc : Molecular weight of the internal standard (e.g., Maleic Acid: 116.07 g/mol ).
-
mₜ : Mass of the 6-Bromoquinoline sample.
-
mᵢc : Mass of the internal standard.
-
Pᵢc : Certified purity of the internal standard (as a weight fraction).
Data Interpretation and Validation
To ensure the trustworthiness of the qNMR result, a self-validating system is inherent in the protocol. The high resolution of the NMR spectrum allows for visual inspection of potential impurities. The presence of unexpected signals should be investigated. The stability of the sample can be confirmed by re-acquiring the spectrum after a period (e.g., 24 hours) to check for any degradation.[11] Furthermore, using a Certified Reference Material (CRM) as the internal standard, traceable to a national metrology institute (like NIST), grounds the measurement in the International System of Units (SI), providing the highest level of confidence.[4][11]
Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the absolute purity determination of critical chemical entities like 6-Bromoquinoline, qNMR emerges as a superior analytical technique. Its status as a primary ratio method eliminates the dependency on analyte-specific reference standards and provides a direct, accurate, and structure-verifying measurement. While chromatographic methods like HPLC and GC remain invaluable for routine analysis and impurity profiling, qNMR offers an unparalleled level of confidence and metrological traceability for absolute quantification.[4][25] By carefully selecting experimental parameters, particularly the relaxation delay, and employing a certified internal standard, researchers can establish a robust and self-validating system, ensuring the integrity of their chemical matter and the reliability of their subsequent scientific endeavors. The adoption of qNMR is increasingly recognized by regulatory bodies like the USP, underscoring its growing importance in pharmaceutical analysis and quality control.[26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rssl.com [rssl.com]
- 6. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. T1 Relaxation Time Measurement [nmr.chem.ucsb.edu]
- 22. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 23. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bipm.org [bipm.org]
- 26. usp.org [usp.org]
- 27. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
A Senior Application Scientist's Guide to the Synthesis of 6-Bromoquinoline: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 6-bromoquinoline stands out as a particularly valuable intermediate. The bromine atom at the 6-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a critical building block in the journey toward novel pharmaceuticals.
This guide provides an in-depth, comparative analysis of the most common and historically significant methods for the synthesis of 6-bromoquinoline. We will delve into the mechanistic underpinnings of each reaction, providing not just the "how" but the "why" behind the experimental choices. This guide is designed to be a practical resource, empowering you to select the most appropriate synthetic route for your specific research and development needs, considering factors such as yield, scalability, safety, and available starting materials.
Comparative Overview of 6-Bromoquinoline Synthesis Methods
The synthesis of the quinoline ring system is a well-trodden path in organic chemistry, with several named reactions standing as pillars of this field. For the synthesis of 6-bromoquinoline, these classical methods are adapted by using a bromine-substituted aniline as a key starting material. The choice of method can significantly impact the overall efficiency and practicality of the synthesis.
| Method | Starting Materials | Key Reagents & Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | 4-Bromoaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid), FeSO₄ (moderator); High temp. (~140-160°C) | Moderate | One-pot reaction from simple, readily available starting materials. | Harsh and highly exothermic reaction conditions, often violent and difficult to control; formation of tarry byproducts can complicate purification.[1][2] |
| Gould-Jacobs Reaction | 4-Bromoaniline, Diethyl ethoxymethylenemalonate (or similar malonic ester derivative) | High-boiling solvent (e.g., diphenyl ether); High temp. (~250°C) for cyclization.[3] | Good to Excellent | Good yields and cleaner reaction profile compared to the Skraup synthesis.[3] | Requires a specific malonic ester derivative and very high temperatures for the cyclization step. |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde, a compound with an α-methylene group (e.g., acetaldehyde, acetone) | Acid or base catalyst (e.g., NaOH, KOH, H₂SO₄, p-TsOH); Milder conditions than Skraup or Gould-Jacobs.[4][5] | Good to Excellent | High versatility in creating substituted quinolines; generally milder reaction conditions and good yields.[6] | The primary limitation is the availability and stability of the required 2-amino-5-bromobenzaldehyde starting material.[7] |
| Combes Synthesis | 4-Bromoaniline, a β-diketone (e.g., acetylacetone) | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid).[8][9] | Moderate to Good | A straightforward method for the synthesis of 2,4-disubstituted quinolines. | The use of a symmetric β-diketone is necessary to avoid mixtures of regioisomers. |
| Doebner-von Miller Reaction | 4-Bromoaniline, an α,β-unsaturated carbonyl compound (e.g., acrolein, crotonaldehyde) | Acid catalyst (e.g., HCl, Lewis acids).[10][11] | Moderate | A versatile method that allows for the introduction of substituents on the pyridine ring of the quinoline. | The α,β-unsaturated carbonyl compounds can be prone to polymerization under acidic conditions, potentially lowering the yield.[11] |
Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution of any chemical synthesis. The choice of reagents, catalysts, and reaction conditions is a direct consequence of the mechanistic pathway.
The Skraup Synthesis: A Brute-Force Classic
The Skraup synthesis is a powerful, albeit often aggressive, method for constructing the quinoline core.[12] The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive and volatile α,β-unsaturated aldehyde, acrolein.
Caption: The reaction pathway of the Skraup synthesis of 6-bromoquinoline.
The amino group of 4-bromoaniline then undergoes a Michael (conjugate) addition to the acrolein. The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration to form a dihydroquinoline derivative. The final step is the oxidation of the dihydroquinoline to the aromatic 6-bromoquinoline. The oxidizing agent, often nitrobenzene, is a critical component of the reaction mixture. The use of ferrous sulfate (FeSO₄) is a common and highly recommended practice to moderate the often violent exothermic nature of the reaction.[1][2]
The Gould-Jacobs Reaction: A More Controlled Approach
The Gould-Jacobs reaction offers a more controlled and generally higher-yielding alternative to the Skraup synthesis. It proceeds in a stepwise manner, which allows for greater control over the reaction.
Caption: A simplified workflow for the Gould-Jacobs synthesis pathway.
The reaction begins with the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate. This is followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline derivative. Subsequent hydrolysis and decarboxylation can then yield the 6-bromo-4-hydroxyquinoline. To obtain 6-bromoquinoline itself, further chemical modifications are necessary, such as conversion of the hydroxyl group to a leaving group followed by reduction.
The Friedländer Synthesis: Versatility and Milder Conditions
The Friedländer synthesis is a highly versatile method that allows for the construction of a wide variety of substituted quinolines under relatively mild conditions.[6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5]
Caption: A plausible mechanism for the Friedländer synthesis of 6-bromoquinoline.
The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[4] The choice of an acid or base catalyst can influence the predominant pathway and the overall success of the reaction. The main challenge of this method is often the synthesis and stability of the 2-amino-5-bromobenzaldehyde starting material.[7]
Detailed Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on the specific laboratory conditions and scale of the reaction. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Skraup Synthesis of 6-Bromoquinoline
Materials:
-
4-Bromoaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid - use with extreme caution and appropriate safety measures )
-
Toluene
-
Sodium hydroxide solution
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to 4-bromoaniline with cooling.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Heat the mixture with stirring to approximately 140-145°C.
-
Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the temperature does not exceed 160°C. The reaction is highly exothermic.
-
After the addition is complete, continue to heat the mixture at reflux for several hours.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform steam distillation to isolate the crude 6-bromoquinoline from the tarry residue.
-
Extract the distillate with toluene.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 6-bromoquinoline by vacuum distillation or recrystallization.
Protocol 2: Gould-Jacobs Synthesis of 6-Bromo-4-hydroxyquinoline
Materials:
-
4-Bromoaniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120°C for 1-2 hours.
-
Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.
-
Heat the mixture to a high temperature (typically 240-260°C) to induce cyclization. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
The resulting 6-bromo-4-hydroxy-3-carboethoxyquinoline can be further processed (hydrolysis and decarboxylation) if desired.
Safety and Handling
The synthesis of 6-bromoquinoline involves the use of hazardous chemicals, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[8]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[5][13][14] It is highly corrosive and reacts violently with water.[5]
-
Glycerol: Generally considered low hazard, but can form explosive mixtures with air upon intense heating.[15][16]
-
Diethyl ethoxymethylenemalonate: Harmful if swallowed and causes skin, eye, and respiratory tract irritation.[10][17][18]
-
2-Amino-5-bromobenzaldehyde: Harmful by inhalation, in contact with skin, and if swallowed.[7] It causes skin and serious eye irritation.[19][20]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines. Waste should be disposed of in accordance with local regulations.
Conclusion
The synthesis of 6-bromoquinoline can be approached through several classical named reactions, each with its own set of advantages and disadvantages. The Skraup synthesis, while being a one-pot reaction from simple starting materials, is often plagued by harsh conditions and difficult purification. The Gould-Jacobs reaction offers a cleaner and higher-yielding alternative, though it requires specific reagents and very high temperatures. The Friedländer, Combes, and Doebner-von Miller syntheses provide greater versatility for producing substituted quinolines under generally milder conditions, but their utility for synthesizing 6-bromoquinoline is often limited by the availability of the necessary starting materials.
The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including the desired scale of the reaction, the availability and cost of starting materials, and the capabilities of the laboratory. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently and safely synthesize this important heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. synarchive.com [synarchive.com]
- 19. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
